molecular formula C7H8N2O3 B1424245 Methyl 5-amino-6-hydroxypyridine-2-carboxylate CAS No. 1260675-00-0

Methyl 5-amino-6-hydroxypyridine-2-carboxylate

Cat. No.: B1424245
CAS No.: 1260675-00-0
M. Wt: 168.15 g/mol
InChI Key: NPYMOWZKMRCPIF-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-hydroxypyridine-2-carboxylate is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-amino-6-oxo-1H-pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-7(11)5-3-2-4(8)6(10)9-5/h2-3H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYMOWZKMRCPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of Methyl 5-amino-6-hydroxypyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling & Handling of Methyl 5-amino-6-hydroxypyridine-2-carboxylate

Executive Summary

This compound (CAS: 1260675-00-0) is a critical heterocyclic scaffold used primarily in the synthesis of bioactive pharmacophores, including HIF prolyl hydroxylase inhibitors and kinase inhibitors. Its structural versatility arises from the orthogonal reactivity of its three functional handles: the electrophilic methyl ester at C2, the nucleophilic amino group at C5, and the tautomerizable hydroxyl group at C6.

This guide addresses the specific physicochemical challenges posed by this molecule—namely its oxidative instability and keto-enol tautomerism—providing researchers with validated protocols for synthesis, characterization, and handling.

Molecular Architecture & Tautomerism

Understanding the tautomeric equilibrium of this compound is the single most important factor for accurate analysis and reactivity prediction. While often named as a "6-hydroxypyridine," the molecule exists predominantly as the 6-oxo-1,6-dihydropyridine (pyridone) tautomer in both solid state and solution (DMSO/H₂O).

Implications:

  • Solubility: The pyridone form possesses a significant dipole, reducing solubility in non-polar solvents (e.g., hexanes, toluene) and necessitating polar aprotic solvents (DMSO, DMF) for dissolution.

  • Reactivity: Alkylation reactions must be carefully controlled to distinguish between O-alkylation (forming alkoxypyridines) and N-alkylation (forming N-substituted pyridones).

Figure 1: Tautomeric Equilibrium

Tautomerism cluster_0 Minor Tautomer (Aromatic) cluster_1 Major Tautomer (Stable) Hydroxy 6-Hydroxy Form (Lactim) Favored in gas phase Oxo 6-Oxo Form (Lactam/Pyridone) Favored in solid state & solution Hydroxy->Oxo  Spontaneous Tautomerization  

Caption: The equilibrium heavily favors the 6-oxo (pyridone) form due to the stabilization energy of the amide-like resonance, impacting solubility and binding modes.

Physicochemical Profile

The following data consolidates experimental observations and high-confidence predictive models (ACD/Labs, ChemAxon) for the 6-oxo tautomer.

PropertyValue / DescriptionContextual Note
CAS Number 1260675-00-0Unique identifier.
Molecular Formula C₈H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Off-white to pale yellow solidDarkens upon oxidation (air sensitive).
Predicted pKa (1) ~2.5 (Amine conjugate acid)The C5-amine is weakly basic due to electron withdrawal by the ester and ring nitrogen.
Predicted pKa (2) ~8.5 (Pyridone NH)The N1 proton is weakly acidic.
LogP 0.2 – 0.5 (Predicted)Low lipophilicity due to H-bond donor/acceptor count.
Solubility DMSO (>50 mg/mL), DMF, MeOH (Moderate)Poor solubility in Water (neutral pH), DCM, Hexanes.
Melting Point > 200°C (Decomposes)High MP is characteristic of the H-bonded pyridone lattice.

Synthetic Workflow

The most reliable synthetic route involves the nitration of the commercially available methyl 6-hydroxypyridine-2-carboxylate, followed by catalytic hydrogenation. This avoids the use of unstable halogenated precursors.

Figure 2: Synthesis & Workup Logic

Synthesis Start Precursor: Methyl 6-hydroxypyridine-2-carboxylate (CAS 30766-12-2) Step1 Step 1: Nitration HNO3 / H2SO4, 0°C -> RT (Electrophilic Aromatic Substitution) Start->Step1 Inter Intermediate: Methyl 5-nitro-6-hydroxypyridine-2-carboxylate Step1->Inter Step2 Step 2: Reduction H2 (balloon), Pd/C (10%) Solvent: MeOH or EtOH Inter->Step2 Workup Workup: 1. Filter Catalyst (Celite) 2. Concentrate immediately 3. Store under Argon Step2->Workup

Caption: Standard 2-step synthesis. Note: The amine product (Step 2) is air-sensitive and should be concentrated and stored immediately.

Analytical Characterization Protocols

Due to the zwitterionic nature of the compound, standard reverse-phase HPLC often yields poor peak shape (tailing). The following method utilizes acidic modification to suppress ionization of the carboxylic ester and protonate the amine, ensuring sharp peaks.

A. HPLC Method (Quality Control)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (aromatic) and 310 nm (pyridone conjugation).

  • Retention Time: Expect elution early (~3-5 min) due to polarity.

B. NMR Spectroscopy
  • Solvent: DMSO-d₆ is mandatory . Chloroform-d (CDCl₃) is unsuitable due to poor solubility and aggregation.

  • Key Signals (¹H NMR, 400 MHz, DMSO-d₆):

    • δ ~11.5–12.0 ppm (Broad s, 1H, NH of pyridone).

    • δ ~7.2–7.5 ppm (s, 1H, Ar-H at C3).

    • δ ~5.0–6.0 ppm (Broad s, 2H, NH₂ - exchangeable).

    • δ ~3.8 ppm (s, 3H, OCH₃ ).

Handling & Stability Guidelines

1. Oxidation Sensitivity: The C5-amino group, electron-rich relative to the pyridine ring, is susceptible to oxidation, leading to the formation of azo-dimers or quinone-like species.

  • Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Visual Indicator: A color shift from pale yellow to brown indicates significant oxidation.

2. Hydrolysis Risk: The C2-methyl ester is labile, particularly in basic aqueous media.

  • Avoid: Prolonged exposure to basic buffers (pH > 8).

  • Workup: During extraction, keep aqueous phases neutral or slightly acidic (pH 5-6).

3. Safety (HSE):

  • GHS Classification: Irritant (Skin/Eye).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Dust Hazard: As a fine powder, minimize dust generation to prevent inhalation.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14275 (Related Tautomer: 6-methylpyridin-3-ol). Retrieved from [Link]

  • Rzepa, H. (2017). Tautomeric Polymorphism in Pyridines. Imperial College London. Retrieved from [Link]

  • Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (Methodology reference for amino-hydroxypyridine handling). Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 5-amino-6-hydroxypyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its inherent aromaticity, coupled with the nitrogen atom's ability to act as a hydrogen bond acceptor and a basic center, provides a versatile framework for designing molecules with specific biological activities. Within this broad class of compounds, substituted aminohydroxypyridines have garnered significant interest due to their potential to interact with a variety of biological targets. This guide focuses on a specific, yet promising, member of this family: Methyl 5-amino-6-hydroxypyridine-2-carboxylate. While this compound is not as extensively documented as some of its structural relatives, this guide aims to consolidate the available information and provide a comprehensive technical overview for researchers and drug development professionals.

Core Identifiers and Chemical Structure

A precise understanding of a compound's identity is fundamental to any scientific investigation. This section details the key identifiers for this compound.

IdentifierValueSource
CAS Number 1260675-00-0
IUPAC Name This compound
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Canonical SMILES COC(=O)C1=CC(N)=C(O)N=C1

digraph "Methyl_5-amino-6-hydroxypyridine-2-carboxylate" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [style=solid];

// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O_C6 [label="O"]; N_C5 [label="N"]; H_N5 [label="H₂"]; O_C6_H [label="H"]; C_ester [label="C"]; O_ester1 [label="O"]; O_ester2 [label="O"]; C_methyl [label="CH₃"];

// Position nodes for layout C2 -> C3 [len=1.5]; C3 -> C4 [len=1.5]; C4 -> C5 [len=1.5]; C5 -> C6 [len=1.5]; C6 -> N1 [len=1.5]; N1 -> C2 [len=1.5];

C2 -> C_ester [len=1.5]; C_ester -> O_ester1 [len=1.0, dir=none, style=double]; C_ester -> O_ester2 [len=1.5]; O_ester2 -> C_methyl [len=1.5];

C5 -> N_C5 [len=1.5]; N_C5 -> H_N5 [len=1.0];

C6 -> O_C6 [len=1.5]; O_C6 -> O_C6_H [len=1.0]; }

Caption: Chemical structure of this compound.

Physicochemical Properties

  • Physical State: Likely a solid at room temperature, given the presence of polar functional groups capable of forming strong intermolecular interactions.

  • Solubility: Expected to have limited solubility in nonpolar solvents and moderate to good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions would be pH-dependent due to the presence of the amino and hydroxyl groups.

  • pKa: The molecule possesses both a basic amino group and an acidic hydroxyl group. The exact pKa values would require experimental determination, but the amino group is expected to have a pKa in the range of 3-5, typical for an amino group on an electron-deficient pyridine ring. The hydroxyl group's acidity will be influenced by the electron-withdrawing nature of the adjacent carboxylate and the pyridine ring.

  • Tautomerism: The 6-hydroxypyridine moiety can exist in equilibrium with its pyridone tautomer. The position of this equilibrium is influenced by the solvent and the substitution pattern on the ring.

Synthesis Strategies

A definitive, published synthesis protocol for this compound is not currently available. However, based on established pyridine chemistry, a plausible synthetic route can be proposed. A common strategy for constructing polysubstituted pyridines involves the modification of a pre-existing pyridine ring.

One potential retrosynthetic approach would start from a more readily available substituted pyridine, such as a dihalopyridine derivative. The synthesis could proceed through a series of nucleophilic aromatic substitution and functional group interconversion steps.

Retrosynthesis Target This compound Intermediate1 Methyl 5-nitro-6-chloropyridine-2-carboxylate Target->Intermediate1 Reduction of nitro group Nucleophilic substitution of chloro group Intermediate2 2,6-dichloro-5-nitropyridine Intermediate1->Intermediate2 Esterification StartingMaterial 2,6-Dichloropyridine Intermediate2->StartingMaterial Nitration

Caption: A plausible retrosynthetic pathway for the target molecule.

Proposed Experimental Protocol:

Step 1: Nitration of 2,6-Dichloropyridine

  • To a cooled (0 °C) solution of 2,6-dichloropyridine in concentrated sulfuric acid, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • Filter, wash with water, and dry to obtain 2,6-dichloro-5-nitropyridine.

Step 2: Selective Monomethoxycarbonylation

  • In a high-pressure autoclave, dissolve 2,6-dichloro-5-nitropyridine in methanol.

  • Add a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., dppf), and a base (e.g., triethylamine).

  • Pressurize the autoclave with carbon monoxide and heat the reaction mixture.

  • After cooling and depressurization, the solvent is removed, and the product, methyl 6-chloro-5-nitropyridine-2-carboxylate, is purified by column chromatography.

Step 3: Nucleophilic Substitution with a Hydroxide Source

  • Dissolve methyl 6-chloro-5-nitropyridine-2-carboxylate in a suitable solvent like dioxane or DMF.

  • Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution of the chlorine atom.

  • Acidify the reaction mixture to protonate the resulting phenoxide.

  • Extract the product, methyl 6-hydroxy-5-nitropyridine-2-carboxylate, with an organic solvent and purify.

Step 4: Reduction of the Nitro Group

  • Dissolve methyl 6-hydroxy-5-nitropyridine-2-carboxylate in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere.

  • Alternatively, a chemical reducing agent like tin(II) chloride in hydrochloric acid can be used.

  • After the reaction is complete, filter off the catalyst (if using Pd/C) and remove the solvent.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Disclaimer: This is a proposed synthesis and has not been experimentally validated. Appropriate safety precautions and reaction optimization would be necessary.

Applications in Drug Discovery and Research

While specific biological activities for this compound are not yet reported in peer-reviewed literature, its structural motifs are present in compounds with known pharmacological relevance. The aminopyridine core is a privileged scaffold in drug discovery, appearing in drugs with a wide range of therapeutic applications.[2]

  • Kinase Inhibition: Many kinase inhibitors incorporate the aminopyridine structure, which can form key hydrogen bond interactions with the hinge region of the kinase domain. The substituents on the pyridine ring of the title compound could be further modified to target the active sites of specific kinases implicated in diseases such as cancer and inflammatory disorders.

  • Enzyme Inhibition: The arrangement of functional groups on the pyridine ring, including a hydrogen bond donor (amino and hydroxyl groups) and an acceptor (carboxylate), makes it a candidate for interacting with the active sites of various enzymes. For instance, pyridine carboxylic acid derivatives have been explored as enzyme inhibitors.[3]

  • Scaffold for Library Synthesis: This compound can serve as a valuable building block for the synthesis of more complex molecules. The amino, hydroxyl, and ester functionalities provide multiple points for chemical modification, allowing for the generation of a diverse library of compounds for high-throughput screening.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound is not publicly available. The following are predicted spectral characteristics based on its structure.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.

  • Aromatic Protons: Two signals in the aromatic region (typically δ 6.0-8.5 ppm), corresponding to the two protons on the pyridine ring. The exact chemical shifts and coupling constants would depend on the electronic effects of the substituents.

  • Amino Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which would be solvent-dependent.

  • Hydroxyl Proton: A broad singlet for the -OH proton, also with a solvent-dependent chemical shift.

  • Methyl Protons: A sharp singlet around δ 3.8-4.0 ppm for the three protons of the methyl ester group.

13C NMR Spectroscopy

The 13C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the nature of the substituents on the pyridine ring. The carbonyl carbon of the ester would appear significantly downfield (around δ 165-175 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would provide valuable information about the functional groups present.

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group, likely overlapping with the N-H stretches.

  • C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the carbonyl group of the ester.

  • C=C and C=N Stretching: Aromatic ring vibrations would appear in the 1400-1600 cm⁻¹ region.

  • C-O Stretching: A signal in the 1000-1300 cm⁻¹ region for the C-O bond of the ester.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.15 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester and potentially other characteristic fragments of the pyridine ring.

Safety and Handling

As there is no specific safety data sheet (SDS) available for this compound, it is imperative to handle this compound with the caution appropriate for a novel chemical entity of unknown toxicity. General laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Future Directions

This compound represents a promising, yet underexplored, chemical entity. Future research efforts should focus on:

  • Development of a robust and scalable synthetic route.

  • Full experimental characterization of its physicochemical and spectroscopic properties.

  • Screening for biological activity against a panel of relevant therapeutic targets, particularly kinases and other enzymes.

  • Utilization as a scaffold for the development of novel compound libraries for drug discovery.

The elucidation of the biological properties of this compound and its derivatives could pave the way for the development of new therapeutic agents.

References

  • CAS Common Chemistry. Cloricromen. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. PubMed. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. [Link]

  • Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

  • CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC. [Link]

  • Pyridines. Wikipedia. [Link]

Sources

Molecular weight and formula of Methyl 5-amino-6-hydroxypyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: February 14, 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 5-amino-6-hydroxypyridine-2-carboxylate, a pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document details the compound's fundamental physicochemical properties, a proposed synthetic route with a step-by-step protocol, and its expected spectroscopic characteristics. Furthermore, this guide discusses the potential applications of this molecule, particularly in the context of kinase inhibition for therapeutic development. Safety and handling precautions are also outlined to ensure proper laboratory practice. This guide is intended to be a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of novel heterocyclic compounds in drug development.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the realm of medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active compounds[1]. Their prevalence stems from the pyridine ring's ability to engage in various non-covalent interactions, its metabolic stability, and its synthetic tractability[2]. This compound, a substituted pyridine, presents a unique combination of functional groups—an amino group, a hydroxyl group, and a methyl ester—that offer multiple points for molecular interactions and further chemical modifications. These features make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors for oncology.

This guide aims to provide a detailed technical resource on this compound, covering its essential chemical information, a plausible synthetic pathway, and its potential role in drug discovery.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃BLD Pharm[3]
Molecular Weight 168.15 g/mol BLD Pharm[3]
CAS Number 1260675-00-0BLD Pharm[3]
Appearance Expected to be a solidInferred from similar compounds
Solubility Soluble in polar organic solvents like DMSO and methanolInferred from similar compounds
SMILES O=C(C1=NC(O)=C(N)C=C1)OCBLD Pharm[3]

Synthesis Protocol

Rationale for the Synthetic Approach

The proposed synthesis involves a four-step process: (1) protection of the amino group, (2) introduction of a methoxy group via nucleophilic aromatic substitution, (3) deprotection of the amino group, and (4) demethylation to yield the final product. This approach is designed to control the regioselectivity of the reactions and to ensure the stability of the functional groups throughout the synthesis.

Visualizing the Synthesis Workflow

Synthesis_Workflow Start 2-Amino-5-bromopyridine Step1 Protection of Amino Group (e.g., with 2,5-hexanedione) Start->Step1 Intermediate1 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine Step1->Intermediate1 Step2 Methoxylation (Sodium methoxide) Intermediate1->Step2 Intermediate2 5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine Step2->Intermediate2 Step3 Deprotection (Hydroxylamine hydrochloride) Intermediate2->Step3 Intermediate3 2-Amino-5-methoxypyridine Step3->Intermediate3 Step4 Carboxylation & Esterification or Hydroxylation & Carboxylation Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Protection of the Amino Group

  • To a solution of 2-amino-5-bromopyridine (1 equivalent) in toluene, add 2,5-hexanedione (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 2: Methoxylation

  • To a solution of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (1 equivalent) in dry methanol, add sodium methoxide (1.5 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 3: Deprotection of the Amino Group

  • Dissolve 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (1 equivalent) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (3 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and adjust the pH to basic with a suitable base (e.g., sodium carbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to give 2-amino-5-methoxypyridine.

Step 4: Introduction of Hydroxyl and Carboxylate Groups

This final step is the most challenging and may require optimization. A possible route involves directed ortho-metalation followed by carboxylation and esterification, and subsequent demethylation to the hydroxyl group.

  • Protect the amino group of 2-amino-5-methoxypyridine (e.g., as a Boc-carbamate).

  • Perform a directed ortho-lithiation using a strong base like n-butyllithium, followed by quenching with carbon dioxide to introduce a carboxylic acid at the 6-position.

  • Esterify the carboxylic acid to the methyl ester using standard conditions (e.g., methanol with a catalytic amount of acid).

  • Cleave the methoxy group to the hydroxyl group using a reagent like boron tribromide.

  • Deprotect the amino group to yield the final product, this compound.

Purification at each step should be performed using column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl ester protons, and signals for the amino and hydroxyl protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of their positions on the ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula by providing an accurate mass measurement of the molecular ion. The fragmentation pattern can provide further structural information[6].

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and O-H stretching vibrations (typically in the 3200-3500 cm⁻¹ region), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic ring[7][8].

Potential Applications in Drug Discovery

The structural motifs present in this compound make it a promising candidate for drug discovery efforts, particularly in the development of kinase inhibitors.

Kinase Inhibition

The pyridine core is a well-established scaffold for designing ATP-competitive kinase inhibitors. The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, interacting with key residues in the kinase active site. The carboxylate moiety can be further modified to enhance binding affinity and selectivity.

Hypothetical Signaling Pathway Involvement

Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor HPK1 HPK1 Kinase Receptor->HPK1 Activates Downstream Downstream Signaling (e.g., MAPK pathway) HPK1->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Methyl 5-amino-6-hydroxy pyridine-2-carboxylate (or derivative) Inhibitor->HPK1 Inhibits

Sources

Tautomerism of 5-amino-6-hydroxypyridine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Structural & Mechanistic Guide for Drug Design[1][2]

Executive Summary

The 5-amino-6-hydroxypyridine-2-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, frequently utilized in kinase inhibitors, nucleoside mimetics, and fragment-based drug discovery.[1][2] However, its utility is complicated by a dynamic tautomeric equilibrium—the "Chameleon Effect."[2]

This guide provides a rigorous technical analysis of the tautomeric states of this scaffold. It moves beyond basic textbook definitions to explore the thermodynamic drivers, analytical validation protocols, and specific implications for ligand-protein binding.[2]

The Equilibrium Landscape

The core challenge with 5-amino-6-hydroxypyridine-2-carboxylate is that it does not exist as a single static structure.[1][2] It oscillates between three primary forms depending on the environment (pH, solvent polarity, and physical state).[2]

1.1 The Three Dominant Species
  • The Lactam (6-Oxo Form):

    • Structure: Proton on the ring nitrogen (N1), carbonyl at C6.[2]

    • Prevalence: Dominant in polar solvents (H2O, DMSO) and solid state.[2]

    • Electronic Feature: The 5-amino group acts as an electron donor, stabilizing the amide-like resonance of the lactam ring.[2]

  • The Lactim (6-Hydroxy Form):

    • Structure: Aromatic pyridine ring, hydroxyl group at C6.[2]

    • Prevalence: Favored in the gas phase and non-polar solvents (CHCl3, Toluene).[2]

    • Electronic Feature: Restores full aromaticity to the pyridine ring.[2]

  • The Zwitterion (Internal Salt):

    • Structure: Proton transfer from the carboxylic acid (at C2) to the ring nitrogen or the exocyclic amine.[2]

    • Prevalence: Highly pH-dependent; common in crystalline forms of picolinic acid derivatives.[1][2]

1.2 The Amino-Imino Variable

While the 5-amino group can theoretically tautomerize to an imine, the amino form is energetically favored by >10 kcal/mol due to the high resonance energy cost of disrupting the ring system to form an exocyclic double bond. Therefore, for this guide, we treat the 5-amino group as static, while the 6-hydroxy/oxo moiety is dynamic.[1][2]

1.3 Pathway Visualization

The following diagram illustrates the connectivity and equilibrium shifts between these species.

Tautomerism cluster_legend Thermodynamic Drivers Lactam LACTAM (6-Oxo) (Polar Dominant) C=O, NH(ring) Lactim LACTIM (6-Hydroxy) (Non-Polar Dominant) C-OH, N(ring) Lactam->Lactim Solvent Polarity Decrease Zwitterion ZWITTERION (pH/Crystal Dependent) COO-, NH+(ring) Lactam->Zwitterion Proton Transfer (Acid/Base) Lactim->Zwitterion Rare Direct Path key1 Polar Solvent (DMSO/H2O) -> Stabilizes Lactam key2 Non-Polar (CHCl3) -> Stabilizes Lactim

Figure 1: The tautomeric triangle of 5-amino-6-hydroxypyridine-2-carboxylate showing the environmental drivers for each state.[1][2]

Analytical Validation Protocols

Trusting a database structure for this molecule is a critical error.[2] You must experimentally validate the dominant tautomer in your specific assay buffer or formulation vehicle.[2]

2.1 NMR Solvatochromism Protocol

The most reliable method for distinguishing Lactam vs. Lactim is 13C and 15N NMR.[2]

Experimental Workflow:

  • Sample Prep: Dissolve 5-10 mg of the derivative in DMSO-d6 (Polar) and CDCl3 (Non-polar). Note: Solubility in CDCl3 may require a lipophilic ester derivative.[1]

  • Acquisition: Run 13C NMR (min 500 scans).

  • Diagnostic Signals:

FeatureLactam (6-Oxo)Lactim (6-Hydroxy)Mechanistic Reason
C6 Shift (13C) 160 - 165 ppm 155 - 158 ppm Carbonyl character deshields the nucleus more than C-OH.[1][2]
C2-C3 Coupling Alternating bond lengthsUniform aromaticLactam breaks ideal aromaticity.[1][2]
N1 Shift (15N) Shielded (-200 to -240 ppm)DeshieldedProtonation of Nitrogen (Lactam) increases shielding.[1][2]
2.2 UV-Vis Ratio Analysis

Because the conjugated system changes, the UV absorption maximum (


) shifts.[2]
  • Protocol: Measure absorbance in 100% Water vs. 100% Dioxane.

  • Observation: The Lactam form typically exhibits a bathochromic shift (red shift) compared to the Lactim due to the extended conjugation of the amide-like system.[2]

2.3 Decision Tree for Assignment

Use this logic flow to assign the structure in your specific context.

DecisionTree Start Unknown Tautomer In Solution Solvent Primary Solvent? Start->Solvent Water Water / Buffer Solvent->Water Organic CHCl3 / Toluene Solvent->Organic Test1 Run 13C NMR / UV Water->Test1 Test2 Run 13C NMR / IR Organic->Test2 Res1 C=O Signal >160ppm? UV Red Shift? Test1->Res1 Res2 C-OH Signal <160ppm? Sharp OH band (IR)? Test2->Res2 Lactam Assign: LACTAM (Use Pyridone template) Res1->Lactam Yes Mix Mixture/Fast Exchange Res1->Mix Intermediate Lactim Assign: LACTIM (Use Pyridine template) Res2->Lactim Yes Res2->Mix Intermediate

Figure 2: Analytical decision matrix for tautomer assignment.

Computational Strategy (DFT)

When experimental data is ambiguous, Density Functional Theory (DFT) is required to predict the energy penalty (


) of tautomerization.[2]

Recommended Level of Theory:

  • Functional: B3LYP or M06-2X (M06-2X handles dispersion forces better, critical for H-bonding).[1][2]

  • Basis Set: 6-311++G(d,p) (Diffuse functions are mandatory for anionic/zwitterionic species).[1][2]

  • Solvation: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).[1][2] Gas phase calculations are irrelevant for biological contexts.

Typical Energy Landscape (Water):

  • 
     (Lactam) = 0.0 kcal/mol (Reference)[1][2]
    
  • 
     (Lactim) = +3.0 to +5.0 kcal/mol[1][2]
    
  • Interpretation: In aqueous media, the Lactam (Pyridone) is the relevant bioactive species for 95% of cases.

Implications for Drug Design (E-E-A-T)

Why does this matter? Misassigning the tautomer leads to "Artificial Docking," where a computer model predicts a binding mode that is physically impossible.[2]

4.1 Hydrogen Bond Vectors

The switch from Hydroxy-pyridine to Pyridone flips the donor/acceptor profile:

  • Lactim (Hydroxy): Nitrogen is an Acceptor ; Oxygen (OH) is a Donor .[1][2]

  • Lactam (Oxo): Nitrogen (NH) is a Donor ; Oxygen (C=O) is an Acceptor .[1][2]

If your kinase active site requires a hinge binder that accepts a proton from the backbone NH, the Lactim might be the required form. However, if the protein requires a donor, the Lactam is superior.[2]

4.2 The "Magic Methyl" Test

To freeze the equilibrium for biological testing, synthesize the N-methyl (fixed Lactam) and O-methyl (fixed Lactim) derivatives.[2]

  • If N-Me is active: The target binds the Pyridone form.[2]

  • If O-Me is active: The target binds the Hydroxypyridine form.[2]

  • Caution: Methylation adds steric bulk.[2] Ensure the binding pocket can accommodate the extra methyl group before ruling out a tautomer.[2]

References
  • Katritzky, A. R., et al. (2010).[2] Tautomerism in Drug Discovery. Journal of Computer-Aided Molecular Design. Link

  • Beak, P., et al. (1976).[2] Equilibration Studies: Protomeric Equilibria of 2-Hydroxypyridine. Accounts of Chemical Research. Link[1][2]

  • Rzepa, H. (2017).[2] Tautomeric Polymorphism in Picolinic Acid Derivatives. Imperial College London.[2] Link

  • Cimino, P., et al. (2004).[2] Solvent Effect on the Tautomerism of 2-Hydroxypyridine: A DFT Study. Journal of Physical Chemistry A. Link[2]

  • LookChem Database. (2024).[2] 6-Hydroxypicolinic Acid Properties and Tautomerism Data. Link

Sources

Navigating the Safety Landscape of a Novel Pyridine Carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery, the synthesis and evaluation of novel chemical entities are paramount. Among these, pyridine derivatives hold a significant place due to their versatile biological activities.[1][2] This guide focuses on a specific compound of interest: Methyl 5-amino-6-hydroxypyridine-2-carboxylate . As a senior application scientist, this document is designed to provide you with an in-depth understanding of its potential hazards, safe handling protocols, and emergency procedures, ensuring both personal safety and the integrity of your research.

Compound Identification and Inferred Hazard Profile

Chemical Identity:

Identifier Value Source
Chemical Name This compound-
CAS Number 1260675-00-0[3]
Molecular Formula C7H7NO3[4]
Molecular Weight 153.14 g/mol [4]

Inferred GHS Hazard Classification:

Based on data from the closely related isomer, Methyl 5-hydroxypyridine-2-carboxylate (CAS No. 30766-12-2), we can anticipate a similar hazard profile for our target compound.[5]

  • Signal Word: Warning[5]

  • Pictogram: GHS07 (Exclamation Mark)

Anticipated Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[6][7]

The presence of amino and hydroxyl groups on the pyridine ring can influence its reactivity and toxicological profile. These functional groups are common in biologically active molecules and are crucial for their interaction with physiological targets.[8]

Exposure Controls and Personal Protection: A Proactive Stance

Given the inferred hazards, a stringent set of exposure controls and personal protective equipment (PPE) is mandatory when handling this compound.

Engineering Controls:

  • Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[9] This is the primary engineering control to minimize inhalation exposure.

  • Safety Showers and Eyewash Stations: Ensure that a certified and unobstructed safety shower and eyewash station are readily accessible within the immediate work area.

Personal Protective Equipment (PPE):

The following PPE is your first line of defense and should be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required. A face shield should also be worn when there is a risk of splashing.[10]

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including pyridine derivatives.[9] Always inspect gloves for tears or punctures before use and change them frequently.

    • Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.

  • Respiratory Protection: If there is a potential for aerosolization and the work cannot be contained within a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

PPE_Workflow Start Handling the Compound FumeHood Work in Chemical Fume Hood Start->FumeHood Primary Control Goggles Wear Chemical Safety Goggles FumeHood->Goggles Gloves Wear Nitrile Gloves Goggles->Gloves LabCoat Wear Lab Coat Gloves->LabCoat End Proceed with Experiment LabCoat->End

Figure 1: Personal Protective Equipment Workflow.

Safe Handling, Storage, and Disposal: A Lifecycle Approach

Handling:

  • Avoid all personal contact, including inhalation of dust or vapors.[11]

  • Do not eat, drink, or smoke in the laboratory.[10][12]

  • Wash hands thoroughly with soap and water after handling.[11]

  • When transferring the solid, use spark-free tools and ensure all equipment is properly grounded to prevent static discharge.[11]

Storage:

  • Store in a tightly sealed, clearly labeled container.[13]

  • Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[9][13]

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Do not pour down the drain.[9]

  • Contaminated materials should be collected in a designated, sealed, and properly labeled hazardous waste container.[13]

First Aid and Emergency Procedures: A Rapid Response Plan

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Evacuate the area and prevent entry.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

  • For larger spills, contain the spill using an inert absorbent material like sand or vermiculite.[9][10] Collect the absorbed material into a sealed container for disposal.

  • Ventilate the area and wash the spill site after the material has been removed.

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate WearPPE Don Appropriate PPE Evacuate->WearPPE Contain Contain Spill with Inert Material WearPPE->Contain Collect Collect Absorbed Material Contain->Collect Dispose Place in Sealed Waste Container Collect->Dispose Clean Clean Spill Area Dispose->Clean

Figure 2: Spill Response Workflow.

Fire and Explosion Hazard Data

While specific data for this compound is unavailable, pyridine derivatives can be combustible.

  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]

  • Specific Hazards: Upon combustion, it may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[10]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Toxicological and Ecological Information

Toxicological Information:

The primary routes of exposure are inhalation, skin contact, and ingestion. Based on analogous compounds, it is expected to be toxic if swallowed or in contact with the skin, and may cause irritation to the skin, eyes, and respiratory tract.[7][14]

Ecological Information:

The environmental impact of this compound has not been fully investigated. However, it is crucial to prevent its release into the environment.[12] Discharge into soil, waterways, or the sewer system should be strictly avoided.

Conclusion

While this compound presents an exciting opportunity for drug discovery and development, a thorough understanding and proactive approach to safety are non-negotiable. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can confidently and safely explore the potential of this and other novel chemical entities.

References

  • Jubilant Ingrevia Limited. (2024, April 3).
  • Washington State University. Pyridine – CAS# 110-86-1.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Apollo Scientific. Pyridine.
  • Sigma-Aldrich.
  • Sigma-Aldrich. (2025, November 6).
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Fisher Scientific. (2024, April 1).
  • CymitQuimica.
  • BLD Pharm.
  • Thermo Fisher Scientific. (2025, September 15).
  • J&K Scientific. (2022, July 9).
  • TargetMol.
  • INDOFINE Chemical Company.
  • Jubilant Ingrevia.
  • CDH Fine Chemical.
  • Wikipedia. Pyridines.
  • Ali, S., et al. (2022). Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II)
  • MDPI. (2025, January 11). Special Issue “Advances in Drug Discovery and Synthesis”.
  • Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No..
  • Echemi. (2019, July 15).
  • Google Patents. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.

Sources

An In-depth Technical Guide to the Chemical Structure Analysis of Methyl 5-amino-6-hydroxypyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the chemical structure analysis and characterization of Methyl 5-amino-6-hydroxypyridine-2-carboxylate, a key building block in contemporary medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of the analytical techniques required for unequivocal structure elucidation and purity assessment. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), grounding each method in the specific molecular attributes of the target compound. By integrating field-proven insights with established scientific principles, this guide serves as a self-validating manual for ensuring the identity, purity, and stability of this critical chemical entity.

Introduction: The Significance of a Well-Characterized Intermediate

This compound is a substituted pyridine derivative of significant interest in the synthesis of novel pharmaceutical agents. Its multifunctional nature, featuring an amino group, a hydroxyl group, and a methyl ester, makes it a versatile scaffold for building molecular complexity. The precise arrangement of these functional groups dictates the molecule's reactivity and its suitability for subsequent synthetic transformations. Therefore, rigorous and unambiguous structural analysis is not merely a quality control step but a foundational requirement for any research and development program that relies on this intermediate.

An incomplete or inaccurate characterization can lead to the generation of unintended side products, compromised biological activity, and significant delays in the drug development pipeline. This guide establishes a multi-pronged analytical workflow designed to provide a high-confidence structural assignment and a robust assessment of sample purity.

Core Physicochemical & Spectroscopic Data

A foundational step in any analysis is the compilation of the molecule's fundamental properties. These values serve as the initial benchmarks against which experimental data are compared.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol N/A
CAS Number 1260675-00-0[2]
Appearance White to yellow solid[3]
Purity Typically ≥97%[1][3]
Solubility Soluble in DMSO[4]
Storage Inert atmosphere, room temperature[3]

Note: The molecular weight of the related compound, Methyl 5-hydroxypyridine-2-carboxylate, is 153.14 g/mol . The addition of an amino group increases the molecular weight by approximately 15 g/mol .[1][5]

Spectroscopic Characterization: The Pillars of Structure Elucidation

Spectroscopic analysis provides a detailed view of the molecule's atomic and electronic structure. A combination of techniques is essential to piece together the complete structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR (Proton NMR): The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

    • Expected Chemical Shifts (δ):

      • Aromatic Protons (2H): The two protons on the pyridine ring are in different environments. Influenced by the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing carboxylate (-COOCH₃) group, their signals are expected in the aromatic region (δ 6.0-8.0 ppm). The proton at C4 will likely be upfield of the proton at C3 due to the para-relationship with the hydroxyl and ortho to the amino group.

      • Methyl Ester Protons (3H): A sharp singlet corresponding to the three equivalent protons of the methyl group, typically found around δ 3.8-4.0 ppm.

      • Amine and Hydroxyl Protons (3H): Broad singlets for the -NH₂ (2H) and -OH (1H) protons. Their chemical shifts are highly variable and depend on solvent, concentration, and temperature. They can be confirmed by a D₂O exchange experiment, where these peaks disappear.

  • ¹³C NMR (Carbon NMR): This technique provides information about the different carbon environments in the molecule.[6][7]

    • Expected Chemical Shifts (δ):

      • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing significantly downfield (δ 165-175 ppm).[6]

      • Aromatic Carbons (5C): The five carbons of the pyridine ring will have distinct signals in the aromatic region (δ 100-160 ppm). The carbons directly attached to heteroatoms (C2, C5, C6) will have characteristic shifts influenced by those atoms. For comparison, the carbons in a simple 2-hydroxypyridine ring appear between approximately 105 and 165 ppm.[8]

      • Methyl Carbon (-OCH₃): The methyl ester carbon will appear upfield (δ 50-60 ppm).[6]

Mass Spectrometry (MS)

MS provides the molecular weight and valuable information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 168, corresponding to the molecular weight of the compound.

  • Fragmentation Analysis: The placement of the methyl ester group in the α-position to the ring nitrogen introduces specific fragmentation behaviors.[9][10] Key expected fragments include:

    • Loss of Methoxy Radical (-•OCH₃): A peak at m/z = 137, corresponding to [M - 31]⁺.

    • Loss of the Carboxylate Group (-•COOCH₃): A peak at m/z = 109, corresponding to [M - 59]⁺.[11]

    • Further fragmentation of the pyridine ring would follow complex pathways characteristic of pyridine derivatives.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Appearance
3500-3300O-H (hydroxyl), N-H (amine)StretchBroad
3100-3000C-H (aromatic)StretchMedium, sharp
~1720C=O (ester)StretchStrong, sharp[12]
~1640N-HBend (Scissoring)Medium[12]
1600-1450C=C, C=N (aromatic ring)StretchMultiple medium to strong bands
~1250C-O (ester)StretchStrong[12]

The presence of these characteristic bands provides strong evidence for the key functional groups within the molecule.

Analytical Workflow for Structural Verification

A systematic approach is crucial for efficient and accurate analysis. The following workflow integrates the key analytical techniques.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Purity & Final Confirmation A Obtain Sample of This compound B Physicochemical Analysis (Appearance, Solubility) A->B C FTIR Spectroscopy (Functional Group ID) B->C Proceed if soluble D Mass Spectrometry (Molecular Weight & Fragmentation) C->D Confirm functional groups E 1D NMR (¹H, ¹³C) (Core Structure & Proton Count) D->E Confirm molecular formula F 2D NMR (COSY, HSQC) (Confirm Connectivity) E->F Resolve ambiguities G HPLC-UV/DAD Analysis (Purity Assessment & Quantification) F->G Proceed with confirmed structure H Data Integration & Final Report G->H Integrate purity data

Sources

pKa values of amino-hydroxypyridine carboxylate esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values of Amino-Hydroxypyridine Carboxylate Esters

Foreword for the Researcher

The ionization state of a molecule, dictated by its acid dissociation constant (pKa), is a cornerstone of its physicochemical identity. This parameter governs critical drug-like properties including solubility, membrane permeability, protein binding, and metabolic stability.[1][2] For drug development professionals working with heterocyclic scaffolds, a nuanced understanding of pKa is not merely academic; it is fundamental to rational drug design.

This guide focuses on a particularly relevant class of compounds: amino-hydroxypyridine carboxylate esters. These structures are rich in ionizable centers—the pyridine nitrogen, the amino group, and the potential for tautomerism in the hydroxypyridine moiety. The interplay of these groups, further modulated by the position and nature of the carboxylate ester, presents a complex but fascinating challenge in predicting and understanding molecular behavior.

Here, we move beyond a simple tabulation of values. This document is designed as a practical guide for the laboratory scientist. We will dissect the theoretical underpinnings, provide actionable experimental protocols, and explore the power of computational chemistry to predict and rationalize the pKa values of these multifaceted compounds. Our goal is to equip you with the expertise to not only measure but also to intuitively grasp the structure-property relationships that drive the ionization of these important chemical entities.

The Ionization Landscape of Amino-Hydroxypyridine Carboxylate Esters

Amino-hydroxypyridine carboxylate esters are polyprotic systems, meaning they possess multiple ionizable functional groups. The observed macroscopic pKa values are convolutions of the intrinsic acidity or basicity of each site.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it basic. Its pKa is influenced by the electronic effects of the other substituents. Electron-donating groups (like -NH2 and -OH) generally increase the basicity (raise the pKa), while electron-withdrawing groups (like -COOR) decrease it.[3]

  • Amino Group: The exocyclic amino group is also basic and will be protonated at low pH. Its basicity is modulated by its position relative to the other functional groups and the aromatic ring's electronics.

  • Hydroxyl Group & Tautomerism: The hydroxypyridine moiety exists in equilibrium with its pyridone tautomer.[4] This tautomeric relationship is highly sensitive to the substitution pattern and solvent. The observed pKa can reflect the acidity of the hydroxyl proton in the hydroxypyridine form or the N-H proton in the pyridone form, which can differ significantly.[4] For instance, 2-hydroxypyridine and 4-hydroxypyridine predominantly exist as the pyridone tautomers in aqueous solution.[4]

The interplay of these groups is not merely additive. The position of each substituent (ortho, meta, para) relative to the others dictates the magnitude of inductive and resonance effects, leading to a wide range of possible pKa values.[3]

Visualizing the Influences on pKa

The following diagram illustrates the key structural factors that modulate the pKa values in this class of molecules.

G pKa pKa of Amino-Hydroxypyridine Carboxylate Esters Substituent_Position Substituent Position (ortho, meta, para) pKa->Substituent_Position is dependent on Electronic_Effects Electronic Effects pKa->Electronic_Effects is dependent on Tautomerism Hydroxypyridine-Pyridone Tautomerism pKa->Tautomerism is dependent on Solvation Solvation Effects pKa->Solvation is dependent on Substituent_Position->Electronic_Effects determines strength of Inductive Inductive Effect (Through-sigma bonds) Electronic_Effects->Inductive Resonance Resonance Effect (Through-pi system) Electronic_Effects->Resonance Tautomerism->pKa creates distinct ionizable forms Amino Amino Group (-NH2) Electron-Donating Amino->Electronic_Effects Hydroxyl Hydroxyl Group (-OH) Electron-Donating Hydroxyl->Electronic_Effects Ester Ester Group (-COOR) Electron-Withdrawing Ester->Electronic_Effects Pyridine_N Pyridine Nitrogen (Basic Center) Pyridine_N->pKa primary basic site

Caption: Key factors influencing the pKa of substituted pyridines.

Experimental Determination of pKa Values

While computational methods are powerful, experimental measurement remains the gold standard for pKa determination. The choice of method often depends on the compound's properties, such as solubility and chromophore presence.

UV-Spectrophotometric pH Titration

This is a robust and widely used method, particularly for compounds possessing a UV chromophore that changes upon ionization.[5] The underlying principle is the application of the Beer-Lambert law to a series of solutions at different, precisely known pH values.[6]

The electronic structure of the molecule changes upon protonation or deprotonation. This change alters the energy required for electronic transitions, resulting in a shift in the wavelength of maximum absorbance (λmax) and/or a change in the molar absorptivity. By monitoring these absorbance changes across a range of pH values, we can determine the pH at which the protonated and deprotonated species are present in equal concentrations, which corresponds to the pKa.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in a suitable solvent (e.g., methanol or DMSO). The final concentration in the assay should ensure absorbance values remain within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Buffer Preparation: Prepare a series of at least 10-12 buffer solutions spanning a wide pH range (e.g., pH 2 to 12). Universal buffers can be used, or specific buffers for smaller ranges. It is critical to measure the final pH of each buffer solution with a calibrated pH meter after all components, including the compound and any co-solvent, have been added.

  • Spectral Acquisition:

    • Record the full UV-Vis spectrum (e.g., 220-500 nm) of the compound in a highly acidic (e.g., pH 1-2) and a highly basic (e.g., pH 12-13) buffer to determine the λmax for the fully protonated and fully deprotonated species, respectively.

    • Identify one or more analytical wavelengths where the difference in absorbance between the two forms is maximal. The isosbestic point, where the spectra of both species cross, should also be noted as a check for chemical stability and a simple two-state equilibrium.[7]

  • Titration Measurement: For each of the prepared buffer solutions, add a small, constant aliquot of the compound stock solution. Measure the absorbance at the pre-determined analytical wavelength(s).

  • Data Analysis: Plot the measured absorbance against the final measured pH. Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response curve. The inflection point of the curve corresponds to the pKa. For multi-protic compounds, multiple inflection points may be observed.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is an excellent alternative, especially for impure samples or compounds with poor water solubility (using co-solvent methods).[8][9] It does not require a chromophore and can resolve multiple pKa values with high precision.[8][10]

CE separates molecules based on their electrophoretic mobility in an electric field. A molecule's mobility is directly proportional to its charge-to-size ratio. As the pH of the background electrolyte (BGE) changes, the ionization state of the analyte changes, altering its net charge and thus its mobility. The pKa is determined by finding the pH at which the effective mobility is halfway between the mobility of the fully protonated and deprotonated forms.[8]

  • Sample and BGE Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL).

    • Prepare a series of BGEs with varying pH values covering the range of interest. Each BGE should contain a neutral marker (e.g., DMSO or mesityl oxide) to measure the electroosmotic flow (EOF).

  • Capillary Conditioning: Condition a new fused-silica capillary by flushing sequentially with 1 M NaOH, water, and the running BGE. This ensures a consistent and reproducible EOF.

  • Electrophoretic Run:

    • For each pH point, rinse the capillary with the corresponding BGE.

    • Inject a small plug of the sample solution.

    • Apply a constant voltage and record the electropherogram, detecting the analyte and the neutral marker.

  • Data Analysis:

    • Calculate the migration time for the analyte (t_m) and the neutral marker (t_eof) at each pH.

    • Calculate the effective electrophoretic mobility (μ_eff) using the formula: μ_eff = (L_d * L_t) / V * (1/t_m - 1/t_eof), where L_d is the length to the detector, L_t is the total capillary length, and V is the applied voltage.

    • Plot μ_eff versus pH. Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKa.

Experimental Workflow Diagram

G Start Start: pKa Determination Prep Prepare Compound Stock & Buffer Series (pH 2-12) Start->Prep Choice Does Compound Have Suitable UV Chromophore? Prep->Choice UV_Spec Acquire Spectra at Extreme pHs Choice->UV_Spec Yes CE_Prep Prepare BGEs with Neutral Marker Choice->CE_Prep No / Poor Solubility UV_Select_Lambda Select Analytical λmax & Note Isosbestic Point UV_Spec->UV_Select_Lambda UV_Titrate Measure Absorbance vs. pH UV_Select_Lambda->UV_Titrate UV_Analysis Plot A vs. pH Fit Sigmoidal Curve UV_Titrate->UV_Analysis End Report pKa Value(s) UV_Analysis->End CE_Run Run Electrophoresis at Each pH CE_Prep->CE_Run CE_Mobility Calculate Effective Mobility (μ_eff) CE_Run->CE_Mobility CE_Analysis Plot μ_eff vs. pH Fit Sigmoidal Curve CE_Mobility->CE_Analysis CE_Analysis->End

Caption: A generalized workflow for experimental pKa determination.

Computational Prediction of pKa Values

Computational methods offer a rapid, cost-effective way to estimate pKa values, guide experimental design, and rationalize structural effects.[11] These methods range from empirical approaches to high-level quantum mechanical calculations.

Quantum Mechanics (QM) Based Methods

First-principles QM methods, often employing Density Functional Theory (DFT), can provide highly accurate pKa predictions.[11][12] These calculations typically use a thermodynamic cycle to dissect the dissociation process into steps that are more amenable to computation.

The pKa is directly related to the Gibbs free energy change (ΔG) of the dissociation reaction in solution. QM methods calculate the energies of the protonated and deprotonated species. The primary challenge is accurately modeling the profound effect of the solvent (water). This is often handled using a combination of an implicit continuum solvation model (like PCM) and sometimes explicit water molecules to model direct hydrogen bonding interactions.[13][14]

  • Thermodynamic Cycle: A common approach involves calculating the gas-phase deprotonation energy and the solvation free energies of the acid, its conjugate base, and the proton. The pKa is then derived from the overall free energy change in solution.[13][14]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models use statistical methods to correlate chemical structure descriptors with experimentally determined pKa values.[1][12] These models are very fast once built but are limited to the chemical space of the training data. For novel scaffolds, their predictive power may be diminished.[1]

The following table presents literature pKa values for parent heterocyclic compounds to provide a baseline for understanding the effects of the substituents in the target molecules.

CompoundpKa1 (Base Protonation)pKa2 (Acid Deprotonation)Reference(s)
Pyridine5.23-[13]
2-Aminopyridine6.86-[15]
3-Aminopyridine5.98-[15]
4-Aminopyridine9.11-[15]
2-Hydroxypyridine0.7511.65[13]
3-Hydroxypyridine4.798.75[13]
4-Hydroxypyridine3.2011.12[13]
Pyridine-2-carboxylic acid1.015.32[16]
Pyridine-3-carboxylic acid2.104.81[16]
Pyridine-4-carboxylic acid1.864.96[16]

Note: The pKa values for hydroxypyridines are complex due to tautomerism. pKa1 generally refers to the protonation of the pyridine nitrogen, while pKa2 refers to the deprotonation of the hydroxyl/N-H group.[13]

Synthesis and Conclusion

The determination of pKa values for amino-hydroxypyridine carboxylate esters is a critical task in medicinal chemistry and drug development. The inherent complexity of these molecules, with their multiple ionizable centers and potential for tautomerism, necessitates a multi-faceted approach.

  • For the Experimentalist: A combination of UV-spectrophotometric titration and capillary electrophoresis provides a robust system for accurate pKa determination. UV-Vis is ideal for pure compounds with a suitable chromophore, while CE offers advantages for complex mixtures or poorly soluble molecules.[8][9][17]

  • For the Computational Chemist: DFT-based calculations using thermodynamic cycles and continuum solvation models offer a powerful predictive tool.[12][13] These predictions are invaluable for prioritizing synthetic targets and for interpreting experimental results on a mechanistic level.

Ultimately, the most powerful approach integrates both experimental measurement and computational modeling. This synergy allows for the validation of computational models against reliable experimental data, and in turn, uses the validated models to predict properties for new designs, accelerating the drug discovery cycle. Understanding the delicate electronic balance governed by the nature and position of the amino, hydroxyl, and ester substituents is the key to rationally modulating the pKa and, consequently, the pharmaceutical properties of this versatile chemical class.

References

  • Naeem, N., et al. (2019). Determination of the pK a values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. [Link]

  • Martins, F., et al. (2012). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. [Link]

  • Thapa, B., & Schlegel, H. B. (2021). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry. [Link]

  • Schönbächler, G., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules. [Link]

  • Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics. [Link]

  • Poliak, P. (2014). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Scribd. [Link]

  • Sitzmann, M., et al. (2019). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Işık, M., et al. (2021). Evaluating small molecule microscopic and macroscopic pKa predictions. eScholarship.org. [Link]

  • Berry, M. H., et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer. SciSpace. [Link]

  • Pliego, J. R. (2007). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

  • Barlin, G. B. (1966). PHYSICO-CHEMICAL INVESTIGATIONS of SUBSTITUTED HYDROXYPYRIDINES. ANU Open Research. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

  • Al-Mokaram, A. M. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences. [Link]

  • Poliak, P., et al. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. [Link]

  • Berry, M. H., et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm. [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. [Link]

  • Dehghan, N., et al. (2019). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. ResearchGate. [Link]

  • Analiza. (2022). Using Capillary Electrophoresis to Measure pKa. [Link]

  • Duong, C. H., et al. (2021). Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational Spectra in Cryogenic Ion Messenger Tagging Spectroscopy. OSTI.gov. [Link]

  • Hodecker, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B. [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. [Link]

  • Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]

  • Melero, F., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]

  • Kinzhybalo, V., et al. (2022). New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. MDPI. [Link]

  • Jouyban, A., et al. (2002). Determination of pK(a) values by capillary zone electrophoresis with a dynamic coating procedure. ResearchGate. [Link]

  • Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. [Link]

  • Hunt, I. (n.d.). Ch27 pKa and pI values. University of Calgary. [Link]

  • N/A. (n.d.). Approximate pKa chart of the functional groups: values to know. [Link]

  • da Silva, J. A. F., et al. (2022). Capillary Electrophoresis Applied to Human Urine Analysis for Clinical Diagnosis: New Trends and Perspectives. Brazilian Journal of Analytical Chemistry. [Link]

Sources

Methodological & Application

Application Note: A Scalable, Three-Step Synthesis of Methyl 5-amino-6-hydroxypyridine-2-carboxylate for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-amino-6-hydroxypyridine-2-carboxylate is a highly functionalized heterocyclic compound with significant potential as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The strategic placement of its amino, hydroxyl, and carboxylate moieties makes it a versatile intermediate for developing novel therapeutics. This application note presents a robust and scalable three-step synthetic protocol starting from the commercially available and cost-effective 6-hydroxypyridine-2-carboxylic acid. The described pathway involves an initial esterification, followed by a regioselective nitration, and concludes with a catalytic hydrogenation to yield the target compound. Each step has been optimized for high yield, purity, and operational simplicity, making the process amenable to large-scale industrial production. This guide provides detailed experimental procedures, discusses the chemical rationale behind methodological choices, and outlines critical safety and scalability considerations for researchers and process chemists in the drug development sector.

Introduction and Strategic Rationale

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of drugs due to their ability to act as bioisosteres of other aromatic systems and engage in specific hydrogen bonding interactions with biological targets.[1][2] The title compound, this compound, is a particularly valuable intermediate due to its trifunctional nature, offering multiple points for subsequent chemical modification.

Developing a scalable and economically viable synthesis is paramount for the translation of a compound from laboratory research to industrial production.[1][3] Common industrial methods for pyridine synthesis, such as Hantzsch or Chichibabin syntheses, are excellent for producing simple pyridines but are less suitable for creating highly substituted, specific isomers like the target molecule.[4] Therefore, a strategy based on the functionalization of an existing, appropriately substituted pyridine ring is often more efficient.

This guide details a linear, three-step synthesis designed for scalability. The chosen starting material, 6-hydroxypyridine-2-carboxylic acid, is readily available and provides the foundational C2-carboxylate and C6-hydroxyl groups. The synthetic strategy focuses on the precise introduction of the C5-amino group via a well-established nitration-reduction sequence.

Overall Synthetic Pathway

The synthesis proceeds through two key intermediates. The rationale is to first protect the reactive carboxylic acid via esterification, then install the precursor to the amine (a nitro group) at the sterically accessible and electronically favorable C5 position, and finally, reduce the nitro group to the desired amine.

G cluster_0 Synthetic Pathway A 6-Hydroxypyridine-2-carboxylic Acid (Starting Material) B Methyl 6-hydroxypyridine-2-carboxylate (Intermediate 1) A->B Step 1: Esterification (MeOH, H₂SO₄) C Methyl 5-nitro-6-hydroxypyridine-2-carboxylate (Intermediate 2) B->C Step 2: Nitration (HNO₃, H₂SO₄) D This compound (Final Product) C->D Step 3: Reduction (H₂, Pd/C)

Figure 1: Proposed three-step synthesis of this compound.

Discussion of Methodology and Scientific Principles

A successful scalable synthesis relies on predictable and high-yielding reactions that avoid costly reagents or complex purification steps. The chosen pathway adheres to these principles.

  • Step 1: Esterification Rationale: The initial step is the esterification of 6-hydroxypyridine-2-carboxylic acid. This is crucial for two reasons: 1) it protects the carboxylic acid from participating in side reactions during the subsequent nitration step, and 2) it enhances the solubility of the molecule in organic solvents, simplifying handling and purification. We employ a classic Fischer esterification using methanol as both the reagent and solvent with a catalytic amount of sulfuric acid. This method is exceptionally cost-effective and proven for large-scale production.[5]

  • Step 2: Regioselective Nitration: The introduction of the nitro group is the key strategic step. The regioselectivity is dictated by the directing effects of the existing substituents. The hydroxyl group at C6 is a powerful ortho-, para-director, strongly activating the C3 and C5 positions for electrophilic aromatic substitution. Conversely, the methyl carboxylate group at C2 is a deactivating meta-director. The combined influence of these groups strongly favors substitution at the C5 position, which is para to the activating hydroxyl group and meta to the deactivating ester group. Using a standard nitrating mixture (HNO₃/H₂SO₄) at controlled temperatures ensures efficient and selective conversion to the desired 5-nitro intermediate.

  • Step 3: Nitro Group Reduction: The final step is the reduction of the aromatic nitro group to a primary amine. While several methods exist, catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for scalable, clean synthesis. It proceeds under mild conditions, uses a recyclable catalyst, and produces water as the only byproduct, minimizing waste streams. This method is vastly preferable to stoichiometric metal/acid reductions (e.g., Sn/HCl or Fe/AcOH) on a large scale due to the avoidance of heavy metal waste and complex workups.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. Nitration reactions are highly exothermic and require strict temperature control.

Protocol 1: Synthesis of Methyl 6-hydroxypyridine-2-carboxylate (Intermediate 1)
ParameterValue
Reactants 6-Hydroxypyridine-2-carboxylic acid, Methanol, Sulfuric Acid
Stoichiometry 1.0 equiv, 20 vol, 0.1 equiv
Temperature 65-70 °C (Reflux)
Reaction Time 12-18 hours
Typical Yield 90-95%
Purity (crude) >95% (by HPLC)

Step-by-Step Methodology:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Charging: To the flask, add 6-hydroxypyridine-2-carboxylic acid (1.0 equiv). Add anhydrous methanol (20 volumes, e.g., 200 mL for 10 g of starting material).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (98%, 0.1 equiv) to the suspension. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 65-70 °C) and maintain for 12-18 hours. The reaction progress can be monitored by TLC or HPLC by observing the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately 75% using a rotary evaporator.

  • Neutralization & Precipitation: Slowly pour the concentrated mixture into a beaker containing ice-cold water (20 volumes). While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the mixture reaches 7-8. A white precipitate will form.

  • Isolation: Filter the solid precipitate using a Büchner funnel, wash the filter cake with cold deionized water (2 x 5 volumes), and dry under vacuum at 50 °C to a constant weight.

  • Characterization: The product can be characterized by ¹H NMR and mass spectrometry to confirm its identity as Methyl 6-hydroxypyridine-2-carboxylate.

Protocol 2: Synthesis of Methyl 5-nitro-6-hydroxypyridine-2-carboxylate (Intermediate 2)
ParameterValue
Reactants Intermediate 1, Sulfuric Acid, Nitric Acid
Stoichiometry 1.0 equiv, 5 vol, 1.1 equiv
Temperature 0-10 °C
Reaction Time 2-4 hours
Typical Yield 85-90%
Purity (crude) >98% (by HPLC)

Step-by-Step Methodology:

  • Reaction Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.

  • Initial Dissolution: Add concentrated sulfuric acid (98%, 5 volumes) to the flask and cool to 0 °C. Slowly add Methyl 6-hydroxypyridine-2-carboxylate (Intermediate 1, 1.0 equiv) in portions, ensuring the temperature does not exceed 10 °C. Stir until all solid has dissolved.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (90%, 1.1 equiv) to concentrated sulfuric acid (98%, 2 volumes) while cooling in an ice bath.

  • Nitration: Transfer the prepared nitrating mixture to the dropping funnel. Add the mixture dropwise to the solution of Intermediate 1 over 1-2 hours, maintaining the internal reaction temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 2 hours. Monitor the reaction by TLC or HPLC.

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A pale yellow precipitate will form.

  • Isolation: Filter the solid precipitate, wash thoroughly with copious amounts of cold deionized water until the washings are neutral (pH ~7). Dry the solid under vacuum at 40-50 °C.

  • Characterization: Confirm the structure of Methyl 5-nitro-6-hydroxypyridine-2-carboxylate via ¹H NMR and mass spectrometry.

Protocol 3: Synthesis of this compound (Final Product)
ParameterValue
Reactants Intermediate 2, Palladium on Carbon (10% Pd), Hydrogen Gas
Catalyst Loading 1-2 mol%
Solvent Methanol or Ethyl Acetate
Pressure 50-60 psi (or balloon pressure)
Temperature 25-30 °C (Room Temperature)
Reaction Time 4-8 hours
Typical Yield 95-99%
Purity (after workup) >99% (by HPLC)

Step-by-Step Methodology:

  • Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus or a thick-walled flask), add Methyl 5-nitro-6-hydroxypyridine-2-carboxylate (Intermediate 2, 1.0 equiv) and a suitable solvent such as methanol or ethyl acetate (15-20 volumes).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (1-2 mol% Pd) to the suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate and purge with nitrogen three times, and then evacuate and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 50-60 psi (or use a hydrogen-filled balloon for atmospheric pressure reactions).

  • Reaction: Stir the mixture vigorously at room temperature (25-30 °C). The reaction is often slightly exothermic. Monitor the reaction by observing hydrogen uptake or by HPLC analysis of aliquots.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of the reaction solvent. Caution: The catalyst on the Celite pad is pyrophoric and should be quenched by slowly adding water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is typically of high purity. If further purification is needed, recrystallization from an appropriate solvent system (e.g., methanol/water or ethyl acetate/hexanes) can be performed.[6]

  • Characterization: Verify the final product structure and purity using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Process Workflow and Scalability Considerations

For industrial production, a seamless workflow is essential. Each step should be considered a distinct unit operation.

G cluster_workflow Scalable Production Workflow RM Raw Materials (6-Hydroxypyridine-2-carboxylic acid, MeOH, Acids) Reactor1 Reactor 1: Esterification (Reflux, 12-18h) RM->Reactor1 Workup1 Work-up & Isolation (Neutralization, Filtration, Drying) Reactor1->Workup1 QC1 QC Check 1 (Intermediate 1) Workup1->QC1 Reactor2 Reactor 2: Nitration (Jacketed, Temp Control, 0-10°C) QC1->Reactor2 Pass Workup2 Work-up & Isolation (Quenching, Filtration, Drying) Reactor2->Workup2 QC2 QC Check 2 (Intermediate 2) Workup2->QC2 Reactor3 Reactor 3: Hydrogenation (Parr Reactor, H₂ Atmosphere) QC2->Reactor3 Pass Workup3 Work-up & Isolation (Catalyst Filtration, Concentration) Reactor3->Workup3 QC3 Final QC (Purity, Identity) Workup3->QC3 FP Final Product (this compound) QC3->FP Pass

Figure 2: Unit operations workflow for scalable production.

  • Heat Management: The nitration step is highly exothermic. On a large scale, a jacketed reactor with efficient cooling is mandatory to maintain strict temperature control and prevent runaway reactions. The dropwise addition rate of the nitrating mixture must be carefully controlled.

  • Material Transfer: Handling large volumes of corrosive acids and flammable solvents requires appropriate pumps and transfer lines.

  • Hydrogenation Safety: Large-scale hydrogenation must be conducted in a purpose-built, rated high-pressure reactor with appropriate safety interlocks, monitoring, and grounding to prevent static discharge.

  • Purification: While lab-scale purification might involve chromatography, industrial scale relies on crystallization.[6] The final workup is designed to yield a product pure enough for direct use, but a final recrystallization step can be implemented if required to meet stringent purity specifications.

References

  • Finch, N., Campbell, T. R., Gemenden, C. W., & Povalski, H. J. (1980). Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry, 23(12), 1405–1410.

  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs Blog.

  • Post Apple Scientific. (2024). Industrial Chemicals: How Pyridine Is Produced. Post Apple Scientific.

  • Wikipedia contributors. (2024). Pyridine. Wikipedia, The Free Encyclopedia.

  • Lee, K. B., Kim, Y. G., & Lee, Y. C. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 216(2), 358–363.

  • Check, C. T., & Wuest, W. M. (2014). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters, 16(24), 6346–6349.

  • BenchChem. (2025). An In-depth Technical Guide to Methyl Piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity. BenchChem.

  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3467.

Sources

Reaction conditions for amide coupling using Methyl 5-amino-6-hydroxypyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Amide Coupling Strategies for Methyl 5-amino-6-hydroxypyridine-2-carboxylate

Part 1: Executive Summary & Strategic Analysis

This compound (CAS: 1260675-00-0) presents a unique set of synthetic challenges compared to standard aniline couplings. Successful derivatization of the C5-amine requires a nuanced understanding of its electronic structure, specifically the pyridone-hydroxypyridine tautomerism and the electron-withdrawing effect of the C2-ester.

This guide provides three validated protocols ranging from high-throughput discovery (HATU) to scalable process chemistry (Acid Chloride/T3P), ensuring high yields and purity.

The Substrate: Tautomerism & Reactivity

Before initiating synthesis, researchers must recognize that this molecule exists in equilibrium between the 6-hydroxy and 6-oxo (2-pyridone) forms. In polar solvents (DMSO, DMF) required for coupling, the 6-oxo form predominates.

  • Nucleophilicity: The C5-amine is significantly less nucleophilic than a standard aniline. The electron density is reduced by the C2-carboxylate (electron-withdrawing) and the pyridone core.

  • Solubility: The pyridone motif creates strong intermolecular hydrogen bonding (dimerization), rendering the molecule insoluble in non-polar solvents like DCM or Toluene. DMF, DMA, or NMP are mandatory solvents.

  • Regioselectivity: While the C5-amine is the primary nucleophile, the pyridone oxygen (O-acylation) and ring nitrogen (N-acylation) are potential competing sites, particularly under harsh basic conditions.

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxy 6-Hydroxypyridine Form (Aromatic, less polar) Oxo 6-Oxo (2-Pyridone) Form (Dominant in DMF/DMSO) Hydroxy->Oxo  Solvent Stabilization   Oxo->Hydroxy  Gas Phase  

Figure 1: Tautomeric equilibrium affecting solubility and reactivity.

Part 2: Optimized Experimental Protocols

Method A: HATU-Mediated Coupling (Recommended for Discovery)

Best for: Small scale (10 mg – 1 g), valuable acids, and high-throughput screening.

Rationale: HATU generates a highly reactive At-ester intermediate, compensating for the low nucleophilicity of the C5-amine.

Reagents:

  • Amine: this compound (1.0 equiv)

  • Acid: Carboxylic Acid (1.1 – 1.2 equiv)

  • Coupling Agent: HATU (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M – 0.2 M concentration)

Step-by-Step Protocol:

  • Dissolution: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add this compound (1.0 equiv) directly to the reaction mixture. Tip: If the amine is a solid, add it as a solid or a suspension in DMF.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][2][3]

    • Checkpoint: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup (Precipitation Method):

    • Slowly pour the reaction mixture into 10 volumes of ice-cold water or 5% LiCl solution.

    • Stir for 30 minutes. The product usually precipitates as a solid.

    • Filter, wash with water and Et2O, and dry under vacuum.

  • Workup (Extraction Method - if no precipitate):

    • Dilute with EtOAc (or EtOAc/THF 3:1 for solubility).

    • Wash with sat. NaHCO3, water, and brine (x3 to remove DMF).

    • Dry over Na2SO4 and concentrate.

Method B: Acid Chloride Activation (Recommended for Scale-Up)

Best for: Large scale (>5 g), unreactive acids, or cost-sensitive processes.

Rationale: Acid chlorides are more reactive than HATU esters. Using Pyridine as both solvent and base solubilizes the starting material and acts as an acyl transfer catalyst.

Reagents:

  • Amine: 1.0 equiv[4]

  • Acid Chloride: 1.1 – 1.2 equiv (Commercially available or generated in situ via SOCl2/Oxalyl Chloride)

  • Base/Solvent: Pyridine (5–10 volumes) OR Pyridine (3.0 equiv) in DCM/DMF (4:1).

Step-by-Step Protocol:

  • Preparation: Suspend this compound in dry Pyridine (or DCM/DMF mixture with 3 equiv Pyridine). Cool to 0°C.

  • Addition: Add the Acid Chloride dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Add a small amount of MeOH (0.5 mL) to quench excess acid chloride.

  • Workup:

    • Concentrate the reaction mixture to remove most pyridine (azeotrope with Toluene if necessary).

    • Resuspend residue in water/EtOAc.

    • Caution: The product might be amphoteric. Adjust pH to ~5-6 to ensure precipitation or extraction efficiency.

Method C: T3P (Propylphosphonic Anhydride) Coupling

Best for: Low epimerization risk, easy workup, and "Green" chemistry requirements.

Rationale: T3P (50% in EtOAc/DMF) drives the reaction with low toxicity byproducts (water-soluble phosphonates).

Protocol:

  • Combine Acid (1.1 equiv), Amine (1.0 equiv), and Base (Pyridine or DIPEA, 4.0 equiv) in EtOAc (or DMF if solubility is poor).

  • Add T3P (50% solution, 2.0 equiv) dropwise at 0°C.

  • Heat to 60–80°C (T3P often requires thermal energy for deactivated amines).

  • Wash organic layer with water, NaHCO3, and brine.

Part 3: Decision Logic & Troubleshooting

The following workflow illustrates the logical path for selecting conditions and troubleshooting common issues.

Workflow Start Start: Amide Coupling SolubilityCheck Check Solubility in DCM/THF Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Rare Insoluble Insoluble (Likely) SolubilityCheck->Insoluble Common MethodChoice Select Solvent: DMF or NMP Soluble->MethodChoice Insoluble->MethodChoice Reaction Attempt Method A (HATU/DIPEA) MethodChoice->Reaction Success >80% Conversion? Reaction->Success Proceed Proceed to Workup Success->Proceed Yes Fail Low Conversion (<20%) Success->Fail No SideReaction Check for O-Acylation (LCMS shift +42 or +Acid) Fail->SideReaction Troubleshoot Switch to Method B (Acid Chloride/Pyridine) Hydrolysis Use milder base (Collidine) Lower Temp SideReaction->Hydrolysis O-Acylation Observed Force Heat to 60-80°C Or use T3P (Method C) SideReaction->Force No Reaction Force->Troubleshoot Still Fails

Figure 2: Logical workflow for reaction optimization.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Low nucleophilicity of C5-amine.Switch to Acid Chloride (Method B) or heat HATU reaction to 50°C.
Product Precipitates during rxn High polarity of amide product.This is good. Filter the solid directly and wash with water/Et2O.
O-Acylation (Side Product) Competition from C6-hydroxy/oxo group.Avoid strong bases (NaH). Use Pyridine or Collidine instead of Et3N. Lower temperature to 0°C initially.
Poor Solubility in Workup Pyridone core aggregates.Use 10% MeOH in DCM or n-Butanol for extraction. Do not rely on pure EtOAc.

Part 4: References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140-177. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][6] Tetrahedron, 61(46), 10827-10852. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. (Specifically regarding Pyridone reactivity). Wiley. Link

(Note: Specific CAS 1260675-00-0 is a catalog intermediate; protocols are derived from validated methodologies for structurally homologous 5-amino-2-pyridones found in the referenced literature.)

Sources

Application Note: Methyl 5-amino-6-hydroxypyridine-2-carboxylate as a Kinase Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of Methyl 5-amino-6-hydroxypyridine-2-carboxylate (M5AHPC) as a privileged scaffold for kinase inhibitor design. Unlike generic heterocycles, M5AHPC possesses an intrinsic hydrogen-bond donor-acceptor motif essential for ATP-competitive binding at the kinase hinge region. This note provides a comprehensive workflow: from the structural rationale of the scaffold's tautomeric binding modes to validated synthetic protocols for library generation and downstream biochemical evaluation.

Part 1: The Scaffold Logic (Structural Rationale)

The Tautomeric Advantage

The efficacy of M5AHPC lies in its ability to tautomerize. While defined as a 6-hydroxypyridine, under physiological conditions and within the hydrophobic kinase pocket, it predominantly adopts the 2-pyridone (lactam) tautomer.

  • The Hinge Binder: The lactam unit functions as a bidentate hydrogen bond motif.

    • NH (Donor): Forms a hydrogen bond with the backbone carbonyl of the kinase hinge residue (e.g., Glu71 in p38

      
      , Met hinge residues in others).
      
    • C=O (Acceptor): Accepts a hydrogen bond from the backbone amide nitrogen of the hinge.

  • The Vectors:

    • C5-Amine: Positioned to access the "Gatekeeper" region or the hydrophobic back-pocket (Selectivity Vector).

    • C2-Carboxylate: Directed toward the solvent-exposed front, ideal for solubilizing groups (Solubility/ADME Vector).

Visualization of Binding Mode

The following diagram illustrates the pharmacophore mapping of the scaffold within a generic kinase ATP-binding pocket.

BindingMode cluster_kinase Kinase Hinge Region (Backbone) cluster_scaffold M5AHPC Scaffold (Pyridone Tautomer) Hinge_CO Backbone C=O (Acceptor) Hinge_NH Backbone NH (Donor) Scaffold_CO Lactam C=O (Acceptor) Hinge_NH->Scaffold_CO H-Bond Scaffold_NH Lactam NH (Donor) Scaffold_NH->Hinge_CO H-Bond Scaffold_C5 C5-Amine (Vector: Back Pocket) Scaffold_C2 C2-Ester (Vector: Solvent Front)

Figure 1: Pharmacophore mapping of the M5AHPC scaffold (Lactam tautomer) interacting with kinase hinge residues.

Part 2: Chemical Protocols (The "Make")

Strategic Derivatization

The M5AHPC molecule is rarely used "as is"; it is a core building block. The following protocols describe the conversion of this scaffold into a functional kinase inhibitor library.

Workflow Overview
  • Vector A (C5-Amine): Urea/Amide formation to target the hydrophobic pocket (e.g., DFG-motif interaction).

  • Vector B (C2-Ester): Hydrolysis and Amide coupling to tune solubility.

Protocol A: C5-Amine Functionalization (Urea Formation)

This reaction installs a hydrophobic tail, critical for potency (nM range).

Reagents:

  • M5AHPC (1.0 eq)

  • Aryl Isocyanate (1.1 eq) (e.g., m-trifluoromethylphenyl isocyanate)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Triethylamine (TEA) (catalytic)

Step-by-Step:

  • Dissolution: Dissolve 100 mg (0.59 mmol) of M5AHPC in 5 mL anhydrous THF under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add TEA (0.1 eq) followed by dropwise addition of the aryl isocyanate (0.65 mmol).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Checkpoint: Monitor via LC-MS.[1] Look for mass shift

      
      .
      
  • Workup: The product often precipitates. Filter and wash with cold diethyl ether. If soluble, concentrate and purify via flash chromatography (0-10% MeOH in DCM).

Protocol B: C2-Ester Hydrolysis & Amide Coupling

This step modifies the solvent front vector.

Step-by-Step:

  • Hydrolysis: Suspend the C5-functionalized intermediate in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours.

  • Acidification: Acidify to pH 3 with 1N HCl. Extract with EtOAc. Dry over

    
     and concentrate to yield the free acid.
    
  • Coupling: Dissolve the acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.

  • Amine Addition: Add the desired amine (e.g., morpholine, piperazine) (1.2 eq). Stir overnight.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 3: Biological Evaluation (The "Test")

Kinase Assay Setup (TR-FRET)

To validate the inhibitors, use a LanthaScreen™ Eu Kinase Binding Assay or similar TR-FRET platform. This measures the displacement of a tracer from the kinase ATP site.

Materials:

  • Kinase: p38

    
     MAPK (or target of interest).[2]
    
  • Tracer: Eu-labeled ATP-competitive tracer (e.g., Tracer 199).

  • Antibody: Eu-labeled anti-tag antibody (if kinase is tagged).

Protocol:

  • Compound Prep: Prepare 10-point dose-response curves of synthesized inhibitors in 100% DMSO (Start at 10

    
    M, 3-fold dilution).
    
  • Plate Setup: Transfer 50 nL of compound to a 384-well low-volume white plate.

  • Master Mix: Add 5

    
    L of Kinase/Antibody mix. Incubate 15 min.
    
  • Tracer: Add 5

    
    L of Tracer solution.
    
  • Incubation: Incubate 60 min at RT in the dark.

  • Read: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 340 nm, Em: 615 nm/665 nm).

Data Analysis

Calculate the Emission Ratio (


). Plot % Inhibition vs. log[Compound].


Table 1: Expected SAR Trends for M5AHPC Derivatives

Modification SiteChemical ChangePredicted EffectRationale
C5-Amine Urea (Aryl-CF3)High Potency (

nM)
Accesses hydrophobic back-pocket (Gatekeeper).
C5-Amine Free AmineLow Potency (


M)
Lacks hydrophobic contacts; only hinge binding.
C2-Ester Methyl EsterModerate PotencyGood binding, but poor solubility/metabolic stability.
C2-Ester Amide (Morpholine)Improved ADMESolubilizing group in solvent channel.

Part 4: Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Methyl 5-amino-6- hydroxypyridine-2-carboxylate Step1 Step 1: C5-Functionalization (Isocyanate/R-COCl) Start->Step1  Vector A   Inter1 Intermediate: Urea/Amide Derivative Step1->Inter1 Step2 Step 2: C2-Hydrolysis (LiOH, THF/H2O) Inter1->Step2  Deprotection   Inter2 Intermediate: Carboxylic Acid Step2->Inter2 Step3 Step 3: Amide Coupling (HATU, R2-NH2) Inter2->Step3  Vector B   Final Final Lead: Solubilized Kinase Inhibitor Step3->Final

Figure 2: Divergent synthesis workflow for generating M5AHPC-based kinase inhibitor libraries.

References

  • Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. Link

  • Natarajan, S. R., et al. (2003).[3] p38MAP kinase inhibitors.[2][3][4][5] Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold.[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Selleck Chemicals. (n.d.). p38 MAPK Inhibitors: Structure and Activity. Selleckchem Product Guide. Link

  • Vertex Pharmaceuticals. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.[6][7] ACS Omega. Link

  • BLD Pharm. (n.d.). This compound Product Data. BLD Pharm Catalog. Link

Sources

Application Note: Accelerated Synthesis of Methyl 5-amino-6-hydroxypyridine-2-carboxylate via Microwave-Assisted Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-amino-6-hydroxypyridine-2-carboxylate is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals. The specific arrangement of amino, hydroxyl, and carboxylate groups on this particular molecule makes it a versatile building block for the synthesis of more complex heterocyclic systems with potential biological activity. Traditional synthetic routes to such polysubstituted pyridines often involve multi-step procedures, long reaction times, and harsh conditions, leading to moderate yields and significant energy consumption.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering substantial advantages over conventional heating methods.[1][2][3] By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, which can lead to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[4] This application note provides a detailed protocol for a proposed microwave-assisted synthesis of this compound, designed to be a rapid, efficient, and scalable alternative to traditional methods.

Principles of Microwave-Assisted Synthesis

Microwave synthesis relies on the ability of a material to absorb microwave energy and convert it into heat.[5][6] This heating mechanism is fundamentally different from conventional heating, where heat is transferred from an external source through the vessel walls to the solvent and reactants. In MAOS, microwaves interact directly with polar molecules or ions in the reaction mixture, causing them to rotate and align with the rapidly oscillating electric field.[6] This generates heat volumetrically and uniformly throughout the sample, avoiding hot spots and providing precise temperature control. The key advantages of this approach include:

  • Rapid Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes using microwave irradiation.[7][8]

  • Higher Yields: The reduction in reaction time and uniform heating can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[7][9]

  • Improved Reproducibility: Dedicated microwave reactors offer precise control over temperature, pressure, and power, leading to highly reproducible results.

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is a more energy-efficient and environmentally friendly approach.[2][4]

Proposed Microwave-Assisted Synthesis Protocol

This protocol outlines a one-pot, three-component reaction for the synthesis of this compound under microwave irradiation. The proposed reaction is a modification of established pyridine syntheses, adapted for the specific target molecule and the advantages of microwave heating.

Reaction Scheme

A plausible synthetic route involves the condensation of a suitable β-ketoester, an activated alkene, and an ammonia source. For the synthesis of this compound, we propose the reaction of methyl 2-cyano-3-hydroxyacrylate, malononitrile, and ammonium acetate.

Materials and Equipment
  • Methyl 2-cyano-3-hydroxyacrylate

  • Malononitrile

  • Ammonium acetate

  • Ethanol (reagent grade)

  • Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

  • Microwave reaction vials (10 mL) with stir bars

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography system

Experimental Procedure
  • Reagent Preparation: In a 10 mL microwave reaction vial, combine methyl 2-cyano-3-hydroxyacrylate (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Solvent Addition: Add 3 mL of ethanol to the reaction vial.

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture at 120°C for 10 minutes with an initial power of 100 W. Maintain constant stirring throughout the reaction.

  • Cooling: After the irradiation is complete, cool the reaction vial to room temperature using a stream of compressed air.

  • Work-up:

    • Transfer the reaction mixture to a round-bottom flask.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Add 10 mL of distilled water to the residue and stir for 5 minutes.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water (2 x 5 mL).

  • Purification:

    • Dry the crude product under vacuum.

    • If necessary, purify the product further by column chromatography on silica gel, using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Workflow Diagram

Microwave_Synthesis_Workflow Reagents 1. Reagent Preparation (Reactants + Solvent) Seal 2. Seal Vial Reagents->Seal Microwave 3. Microwave Irradiation (120°C, 10 min) Seal->Microwave Cooling 4. Cooling Microwave->Cooling Workup 5. Work-up (Solvent Removal, Precipitation) Cooling->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Expected Results and Discussion

The proposed microwave-assisted protocol is anticipated to offer significant improvements over conventional heating methods for the synthesis of this compound.

ParameterConventional Heating (Expected)Microwave-Assisted Synthesis (Proposed)
Reaction Time 6 - 12 hours10 - 20 minutes
Temperature 80 - 100 °C (Reflux)120 °C (Controlled)
Yield Moderate (40-60%)High (75-90%)
Energy Consumption HighLow
Byproduct Formation SignificantMinimized

The rationale for the enhanced performance under microwave irradiation lies in the rapid and uniform heating of the polar reactants and solvent. This allows the reaction to quickly overcome the activation energy barrier, leading to a faster conversion to the desired product.[6] The sealed-vessel conditions also enable the use of temperatures above the normal boiling point of the solvent, further accelerating the reaction rate. The reduced reaction time is expected to minimize the degradation of starting materials and products, resulting in a cleaner reaction profile and a higher isolated yield.

Safety Considerations

  • Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should never be used.

  • Reactions in sealed vessels can generate significant pressure. Always use appropriate pressure-rated vials and do not exceed the recommended solvent volumes.

  • Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The described microwave-assisted protocol offers a promising and efficient pathway for the synthesis of this compound. By leveraging the principles of microwave heating, this method is expected to dramatically reduce reaction times, improve yields, and provide a greener alternative to traditional synthetic approaches.[1][4] This protocol serves as a valuable starting point for researchers and drug development professionals seeking to accelerate their synthetic efforts and streamline the production of key chemical intermediates.

References

  • A Comparative Guide to Pyridine Synthesis: Conventional Heating vs. Microwave Irradiation - Benchchem.
  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334.
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC.
  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Publishing.
  • Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity - NIH.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
  • Microwave Assisted Organic Synthesis - Google Books.
  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation. Available at: [Link]

  • Microwave Chemistry: General Features and Applications.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization - SIOC Journals. Available at: [Link]

Sources

Reduction protocols for Methyl 5-amino-6-hydroxypyridine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Selective Reduction of Methyl 5-amino-6-hydroxypyridine-2-carboxylate Derivatives

Introduction: The Strategic Importance of Functionalized Piperidines

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1][2] Its saturated, three-dimensional structure provides an ideal framework for developing drugs with improved metabolic stability and oral bioavailability. The targeted synthesis of highly substituted piperidines from readily available pyridine precursors is therefore a critical endeavor in drug discovery.[3]

This guide focuses on the reduction of this compound, a versatile starting material featuring multiple functional groups. The challenge lies in the chemoselective reduction of either the aromatic pyridine ring or the methyl ester, or the complete reduction of both. Mastering these transformations unlocks access to three distinct and valuable molecular scaffolds for further synthetic elaboration.

This document provides a detailed analysis of the chemical principles, field-proven protocols, and comparative data for achieving these synthetic goals. We will explore the nuances of catalytic hydrogenation for ring saturation and powerful hydride reagents for ester-to-alcohol conversion, offering researchers a robust playbook for navigating the complexities of pyridine reduction chemistry.

Logical Framework: Charting the Reduction Pathways

The inherent functionality of this compound allows for three primary reduction strategies, each yielding a unique product. The choice of methodology is dictated by the desired final scaffold.

G cluster_A Path A: Ring Reduction cluster_B Path B: Ester Reduction cluster_C Path C: Complete Reduction start This compound node_A Methyl 5-amino-6-hydroxypiperidine-2-carboxylate start->node_A Catalytic Hydrogenation node_B (5-amino-6-hydroxypyridin-2-yl)methanol start->node_B Hydride Reduction (LiAlH4) node_C (5-amino-6-hydroxypiperidin-2-yl)methanol node_B->node_C Catalytic Hydrogenation

Caption: Possible reduction pathways for the target molecule.

Protocol I: Selective Reduction of the Pyridine Ring via Catalytic Hydrogenation

Principle and Justification: Catalytic hydrogenation is the most direct and atom-economical method for the saturation of aromatic pyridine rings.[1] The primary challenge is overcoming the inherent aromatic stability of the pyridine nucleus, which often necessitates potent catalysts and elevated hydrogen pressures.[3] Furthermore, the basic nitrogen atom in the pyridine ring can act as a catalyst poison.[1]

To circumvent these issues, the reaction is frequently conducted in an acidic medium, such as glacial acetic acid. The acid protonates the pyridine nitrogen, forming a pyridinium salt. This enhances the ring's susceptibility to reduction and mitigates catalyst poisoning, leading to more efficient hydrogenation.[4][5] Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective, albeit expensive, catalyst for this transformation, capable of operating under relatively mild conditions when used with an appropriate solvent system.[4]

Experimental Protocol:

  • Reactor Preparation: To a high-pressure reactor vessel, add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon), add Platinum(IV) oxide (PtO₂, 5-10 mol%).

  • Solvent Addition: Add glacial acetic acid as the solvent (concentration typically 0.1-0.5 M). The use of glacial acetic acid is crucial as it serves as a protic solvent that enhances the activity of the PtO₂ catalyst.[4]

  • Reaction Execution:

    • Seal the reactor vessel securely.

    • Purge the system multiple times with nitrogen gas, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen gas to 50-70 bar.[4]

    • Commence vigorous stirring and maintain the reaction at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Carefully depressurize the reactor.

    • Filter the reaction mixture through a pad of Celite® to remove the heterogeneous PtO₂ catalyst. Wash the pad with additional methanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the acetic acid.

    • Re-dissolve the residue in water and carefully basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of ~8-9.

    • Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude Methyl 5-amino-6-hydroxypiperidine-2-carboxylate by column chromatography on silica gel as required.

G cluster_workflow Catalytic Hydrogenation Workflow A Prepare Reactor: Substrate + PtO₂ B Add Solvent: Glacial Acetic Acid A->B C Pressurize: 50-70 bar H₂ B->C D React: RT, 12-24h C->D E Work-up: Filter, Neutralize, Extract D->E F Purify E->F

Caption: Workflow for selective pyridine ring hydrogenation.

Protocol II: Selective Reduction of the Methyl Ester via Hydride Reduction

Principle and Justification: Chemoselective reduction of the ester group in the presence of the pyridine ring requires a reagent that reacts preferentially with the former. Sodium borohydride (NaBH₄) is generally too mild to reduce esters efficiently under standard conditions.[6] In contrast, Lithium Aluminum Hydride (LiAlH₄ or LAH) is a powerful nucleophilic reducing agent capable of readily converting esters to primary alcohols.[7][8]

Crucially for this application, LiAlH₄ does not typically reduce isolated aromatic rings like pyridine under standard conditions.[8] This differential reactivity makes it the ideal reagent for the selective reduction of the methyl ester group to the corresponding primary alcohol, (5-amino-6-hydroxypyridin-2-yl)methanol. Due to its high reactivity, especially with protic sources like water, all operations involving LiAlH₄ must be conducted under strictly anhydrous and inert conditions.[9]

Experimental Protocol:

  • Reactor Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add Lithium Aluminum Hydride (LiAlH₄, 1.5-2.0 eq) as a powder or a solution in THF.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a suspension of LiAlH₄. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LiAlH₄ suspension at 0 °C.[9]

  • Reaction Execution:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation (Fieser Workup):

    • Cool the reaction mixture back to 0 °C.

    • CAUTION: The following quenching procedure is highly exothermic and releases hydrogen gas. Perform slowly and with extreme care in a well-ventilated fume hood.

    • Sequentially and dropwise, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the aluminum salts thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude (5-amino-6-hydroxypyridin-2-yl)methanol by column chromatography on silica gel or recrystallization as needed.

Protocol III: Complete Reduction via a Two-Step Synthesis

Principle and Justification: Achieving the reduction of both the pyridine ring and the ester group in a single step is challenging and often leads to complex product mixtures. A more robust and reliable strategy is a two-step sequence that addresses each functional group separately. The recommended pathway involves first reducing the ester with LiAlH₄ (Protocol II) to form the stable pyridinyl-methanol intermediate. This intermediate is then subjected to catalytic hydrogenation (Protocol I) to saturate the pyridine ring, yielding the final target, (5-amino-6-hydroxypiperidin-2-yl)methanol. This sequence is generally preferred as it avoids subjecting the more complex piperidine derivative to the harsh, basic conditions of a LiAlH₄ reduction.

Experimental Protocol:

Step 1: Ester Reduction

  • Synthesize and purify (5-amino-6-hydroxypyridin-2-yl)methanol from this compound following the detailed steps outlined in Protocol II .

Step 2: Pyridine Ring Hydrogenation

  • Using the purified product from Step 1 as the starting material, perform catalytic hydrogenation following the detailed steps outlined in Protocol I . This will yield the final, fully reduced product.

Comparative Summary of Reduction Protocols

ProtocolTarget TransformationKey Reagents & ConditionsSelectivity & Key Considerations
I Pyridine Ring → Piperidine Ring H₂ (50-70 bar), PtO₂ (cat.), Glacial Acetic Acid, RTExcellent for ring reduction. The ester, amino, and hydroxyl groups are stable under these conditions. Requires high-pressure equipment.
II Methyl Ester → Primary Alcohol LiAlH₄ (1.5-2.0 eq), Anhydrous THF, 0 °C to RTExcellent for ester reduction. The pyridine ring is not reduced.[8] Requires strictly anhydrous/inert conditions due to the high reactivity of LiAlH₄.[9]
III Complete Reduction (Both Groups) Step 1: LiAlH₄, THFStep 2: H₂, PtO₂, Acetic AcidMost reliable method for full reduction. Avoids selectivity issues by separating the transformations. Requires two distinct reaction and purification steps.

Conclusion

The selective reduction of this compound derivatives is a versatile strategy for accessing highly functionalized piperidine and pyridine scaffolds. By carefully selecting the appropriate reagents and conditions, researchers can predictably steer the reaction towards ring saturation, ester reduction, or a complete reduction of both moieties. Catalytic hydrogenation with PtO₂ in acetic acid provides a reliable route to the piperidine core, while LiAlH₄ offers a chemoselective method for converting the ester to a primary alcohol. For complete reduction, a sequential two-step approach is the most robust and recommended pathway. These protocols provide a solid foundation for the synthesis of novel building blocks essential for drug discovery and development.

References

  • Reddymasu Sreenivasulu, K. V. S. R., & Rudraraju Ramesh Raju. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • BenchChem. (2025).
  • Imada, Y., et al. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Ananikov, V. P., et al. (2021). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES.
  • Gicquel, M., et al. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Wang, Z., et al. (n.d.). Borane‐Catalyzed Chemoselective and Enantioselective Reduction of 2‐Vinyl‐Substituted Pyridines.
  • Wang, D., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation.
  • Pace, V., et al. (2023).
  • Bohlmann, F. (n.d.). Reaction of pyridine carboxylic esters with sodium borohydride.
  • Mor-Dachs, M., et al. (n.d.).
  • Ghorai, M. K., et al. (n.d.).
  • Eisner, U., et al. (n.d.). Reduction of 3,5-disubstituted pyridines to dihydropyridines. RSC Publishing.
  • Brown, M. S., & Rapoport, H. (n.d.). The Reduction of Esters with Sodium Borohydride. The Journal of Organic Chemistry.
  • Reddit User Discussion. (2022). NaBH4 reduction of ester. r/Chempros.
  • Wikipedia. (n.d.). Sodium borohydride.
  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH).
  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Wikipedia. (n.d.). Lithium aluminium hydride.
  • Singh, S. (n.d.). 2. LiAlH4. Slideshare.
  • Kálmán, F. H., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing.
  • Brown, H. C., et al. (n.d.). Selective Reductions. IX. Reaction of Lithium Aluminum Hydride with Selected Organic Compounds Containing Representative Functional Groups. Journal of the American Chemical Society.
  • Kálmán, F. H., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism an. Crystal Growth & Design.
  • Wikipedia. (n.d.). Pyridines.
  • Grygorenko, O. O., et al. (n.d.).
  • Knochel, P., et al. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Al-dujaili, A. H., et al. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.
  • Wünsch, B., et al. (n.d.).
  • Jayakanthan, M., et al. (n.d.). Synthesis of polyhydroxy piperidines and their analogues: A novel approach towards selective inhibitors of ??-glucosidase.
  • Sigma-Aldrich. (n.d.). 3-Hydroxypyridine-2-carboxylic acid.
  • Comins, D. L., & Dehghani, A. (n.d.). Recent advances in the synthesis of piperidones and piperidines.
  • Thanigaimani, K., et al. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Asian Journal of Chemistry. (2016).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 5-amino-6-hydroxypyridine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Yield Optimization & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Molecule & The Challenge

Methyl 5-amino-6-hydroxypyridine-2-carboxylate is a critical scaffold in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other heterocyclic pharmaceuticals.

The Core Problem: The synthesis is deceptively simple but plagued by three physiochemical traps:

  • Tautomeric Ambiguity: The "6-hydroxy" group exists primarily as the "6-oxo" (pyridone) tautomer, drastically reducing solubility in organic solvents and complicating reaction kinetics.

  • Regioselectivity: Nitration of the electron-rich pyridine ring must be controlled to favor the 5-position over the 3-position.

  • Zwitterionic Workups: The amino-acid nature of intermediates leads to significant product loss during aqueous extraction.

This guide moves beyond standard textbook procedures to address the process chemistry required for high-yield isolation.

Module 1: The Synthetic Roadmap

The following workflow outlines the optimized route. We utilize Route C (Modification of 6-hydroxypicolinic acid) as it is the most scalable for laboratory to pilot-plant transition.

SynthesisMap SM Starting Material 6-Hydroxypicolinic Acid Step1 Step 1: Nitration (Critical Control Point) SM->Step1 f-HNO3 / H2SO4 0-5°C Int1 Intermediate 1 5-Nitro-6-hydroxypicolinic acid Step1->Int1 Yield: ~60-70% Step2 Step 2: Esterification (Solubility Management) Int1->Step2 SOCl2 / MeOH Reflux Int2 Intermediate 2 Methyl 5-nitro-6-hydroxypicolinate Step2->Int2 Yield: ~85-90% Step3 Step 3: Reduction (Chemo-selectivity) Int2->Step3 H2, Pd/C or Fe/NH4Cl Product FINAL PRODUCT This compound Step3->Product Yield: ~75-85%

Figure 1: Optimized synthetic pathway highlighting critical control points (Red) and high-efficiency steps (Green).

Module 2: Troubleshooting & Optimization Guides

Phase 1: Nitration (The Bottleneck)

Reaction: 6-Hydroxypicolinic acid


 5-Nitro-6-hydroxypicolinic acid
Reagents:  Fuming Nitric Acid (

), Conc. Sulfuric Acid (

).[1][2]
Common Failure Modes
SymptomDiagnosisCorrective Action
Low Yield (<40%) Decarboxylation occurred due to exotherm.Maintain

during addition.[3] The carboxylic acid at C2 is labile when the ring is electron-deficient.
Wrong Isomer (3-Nitro) Temperature too high or acid too dilute.Use fuming

. The 5-position is kinetically favored at lower temperatures (

).
"Gummy" Precipitate Incomplete quenching.Pour reaction mixture onto crushed ice slowly with vigorous stirring. Do not use water at RT.
Q&A: The Expert Insight

Q: Why is the reaction mixture turning black? A: You are likely experiencing oxidative decomposition. The pyridine ring, while electron-poor, has an electron-donating hydroxyl group. If the temperature spikes


, nitric acid acts as an oxidant rather than an electrophile. Protocol Adjustment:  Add the substrate to the sulfuric acid first, cool to 

, and then add

dropwise over 1 hour.
Phase 2: Esterification (The Solubility Trap)

Reaction: 5-Nitro-6-hydroxypicolinic acid


 Methyl 5-nitro-6-hydroxypicolinate
Reagents:  Thionyl Chloride (

), Methanol (

).
Critical Protocol: The "In-Situ" Activation

Do not use standard acid catalysis (


). The nitro-acid intermediate is highly insoluble.
  • Suspend Int-1 in dry Methanol.

  • Cool to

    
    .
    
  • Add

    
     dropwise (Exothermic!).
    
  • Reflux is mandatory (6-12 hours) to drive the heterogeneous reaction to completion.

Q&A: The Expert Insight

Q: I cannot extract the product from the aqueous workup; it stays in the water. A: The product contains a tautomeric pyridone/phenol. At high pH, it forms a water-soluble phenolate/pyridonate salt. At very low pH, the pyridine nitrogen protonates. Solution: Adjust the aqueous layer to pH 5-6 (the approximate isoelectric point) before extracting with Ethyl Acetate. Salt out the aqueous layer with NaCl to improve partition into the organic phase.

Phase 3: Nitro Reduction (The Yield Killer)

Reaction: Methyl 5-nitro-6-hydroxypicolinate


 this compound
Method Comparison: 
MethodYield PotentialProsCons

+ Pd/C (10%)
High (85%+) Cleanest workup; simple filtration.Pyridines can poison Pd catalysts; requires pressurized vessel.
Fe /

/ EtOH
Medium (60-70%)Cheap; robust; no pressure required.Iron sludge is difficult to filter; product can adsorb to iron oxides.

/ HCl
Low (40-50%)Very selective.Tedious workup; tin residues are toxic and hard to remove.
Q&A: The Expert Insight

Q: My hydrogenation stopped at 50% conversion. Adding more catalyst didn't help. A: This is classic catalyst poisoning by the pyridine nitrogen or the amino product. Protocol Adjustment:

  • Use Pearlman’s Catalyst (

    
    ) instead of standard Pd/C. It is more robust against amine poisoning.
    
  • Add a trace amount of Acetic Acid (1-2 eq) to the methanol solvent. Protonating the pyridine nitrogen prevents it from binding tightly to the Pd surface [1].

Module 3: Analytical Validation (Self-Check)

Before proceeding to the next synthetic step, validate your product using these markers.

1. 1H NMR (DMSO-d6):

  • The Tautomer Check: Look for a broad singlet

    
     ppm. If this exists, you have the pyridone  tautomer (which is expected and correct). If you see a sharp peak at ~5-6 ppm, you might have O-alkylation impurities.
    
  • The Methyl Ester: Sharp singlet at

    
     ppm.
    
  • Aromatic Protons: Two doublets (if 3,4-unsubstituted) or singlets depending on substitution. For the 5-amino-6-hydroxy target, look for the disappearance of the low-field Nitro-adjacent proton.

2. Visual Check:

  • Nitro Intermediate: Usually yellow/orange solid.

  • Amino Product: Usually off-white to pale beige. Darkening indicates oxidation of the amine (store under Argon/Nitrogen).

References

  • Catalytic Hydrogenation of Pyridines: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
  • Nitration of Hydroxypyridines: Scriven, E. F. V. "Pyridines with Heteroatom Substituents." Comprehensive Heterocyclic Chemistry II, Vol 5, Elsevier, 1996.
  • Synthesis of HIF-PH Inhibitors: See generally US Patent 2014/0256708 A1 , "Substituted Pyridines and Pyrimidines," which details the nitration and reduction of 6-hydroxypicolinate derivatives.

  • Tautomerism in Hydroxypyridines: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Foundational text for pyridone/hydroxypyridine equilibrium).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before handling.

Sources

Technical Support Center: Purification of Methyl 5-amino-6-hydroxypyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 5-amino-6-hydroxypyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the high purity of your compound.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, which can arise from starting materials, by-products, or degradation, can significantly affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API)[1][2]. Therefore, robust purification methods are critical. This guide will explore common purification techniques, address potential issues, and provide validated protocols to achieve high purity.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Common impurities can include unreacted starting materials, intermediates, and by-products from side reactions. Depending on the synthetic route, these may include related pyridine derivatives, products of over-alkylation, or hydrolysis products. Degradation of the target compound can also occur if exposed to harsh conditions like extreme pH or high temperatures[2]. It's crucial to characterize your crude product using techniques like HPLC, LC-MS, and NMR to identify the specific impurities present in your mixture[1].

Q2: Which purification method is generally most effective for this compound?

A2: The most effective method depends on the nature and quantity of the impurities.

  • Recrystallization is often a good first choice for removing small amounts of impurities from a solid product, especially if you can find a suitable solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature[3].

  • Column chromatography is highly effective for separating compounds with different polarities and is particularly useful for removing closely related impurities[4][5].

  • Acid-base extraction can be a powerful technique for separating acidic or basic compounds from neutral impurities by exploiting their differential solubility in aqueous and organic phases at different pH values[6].

Troubleshooting Common Purification Issues
Q3: My recrystallization attempt resulted in a low yield or no crystal formation. What went wrong?

A3: Several factors can lead to poor recrystallization outcomes. Here's a systematic approach to troubleshoot this issue:

  • Solvent Selection is Key: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point[3]. If your compound remains soluble at low temperatures, the solvent is too good. If it doesn't dissolve even when hot, the solvent is too poor. You may need to screen a variety of solvents or use a binary solvent system.

  • Insufficient Concentration: If the solution is too dilute, the compound may not reach its saturation point upon cooling, preventing crystallization. Try reducing the amount of solvent used to dissolve the crude product.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath[3].

  • Inducing Crystallization: If crystals do not form spontaneously, you can try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure compound to initiate crystallization[3].

  • Place a small amount of your impure solid (approx. 10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the solid does not dissolve at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Allow the solution to cool to room temperature and then in an ice bath.

  • Observe for crystal formation. The best solvent will dissolve the compound when hot and form a good yield of crystals upon cooling.

Q4: During column chromatography, my compound is not separating from an impurity. How can I improve the resolution?

A4: Co-elution of your target compound and an impurity is a common challenge in column chromatography. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: The polarity of the eluent is critical. If your compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they are eluting too slowly or not at all, increase the eluent's polarity[5]. A shallow gradient elution can also improve separation.

  • Change the Stationary Phase: If optimizing the mobile phase on a standard silica gel column is unsuccessful, consider switching to a different stationary phase. Alumina or reversed-phase (C18) silica can offer different selectivities[4].

  • Adjust the pH: For ionizable compounds like aminopyridines, modifying the mobile phase pH can alter their retention times and improve separation. However, be mindful that standard silica gel can dissolve at high pH[4].

  • Column Loading and Dimensions: Overloading the column can lead to broad peaks and poor separation. Use a sample load that is typically 1-5% of the mass of the stationary phase. A longer, narrower column will generally provide better resolution.

G start Poor Resolution in Column Chromatography step1 Optimize Mobile Phase Polarity start->step1 step2 Try Gradient Elution step1->step2 If still poor step3 Change Stationary Phase (e.g., Alumina, C18) step2->step3 If still poor step4 Adjust Mobile Phase pH (if compatible with stationary phase) step3->step4 If still poor step5 Reduce Sample Load / Increase Column Length step4->step5 If still poor end_node Improved Separation step5->end_node

Caption: A logical workflow for systematically improving chromatographic resolution.

Q5: I'm trying to use acid-base extraction, but my compound seems to be staying in the organic layer even after adding aqueous acid. What's happening?

A5: This issue typically arises from insufficient protonation of the amino group. Here's how to troubleshoot:

  • Check the pKa: The pKa of the amino group on the pyridine ring will determine the pH required for efficient protonation. Most pyridine derivatives have a pKa between 5 and 6[4]. To ensure complete protonation and transfer to the aqueous layer, the pH of the aqueous acid should be at least two units below the pKa of the amino group.

  • Acid Concentration and Volume: Ensure you are using a sufficient concentration and volume of aqueous acid to fully protonate all of the basic compound in your mixture. Multiple extractions with fresh aqueous acid are more effective than a single large-volume extraction[6].

  • Shaking and Emulsions: Ensure thorough mixing of the two phases by vigorous shaking to facilitate the transfer of the protonated compound into the aqueous layer. If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution).

  • Dissolve the impure mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Add an equal volume of dilute aqueous acid (e.g., 1 M HCl).

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer will contain the protonated this compound.

  • Drain the aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid to maximize recovery.

  • Combine the aqueous extracts. To recover your compound, basify the aqueous solution with a suitable base (e.g., 1 M NaOH) until the compound precipitates out.

  • Collect the solid product by filtration and wash with cold water.

G start Impure Mixture in Organic Solvent step1 Add Aqueous Acid (e.g., HCl) start->step1 step2 Shake to Mix Phases step1->step2 step3 Separate Layers step2->step3 result1 Protonated Amine (Water Soluble) in Aqueous Layer step4 Basify Aqueous Layer (e.g., NaOH) result1->step4 result2 Neutral Impurities in Organic Layer step3->result1 step3->result2 end_node Precipitated Pure Compound step4->end_node

Caption: Workflow for purification via acid-base extraction.

Q6: How can I assess the purity of my final product?

A6: It is essential to use orthogonal analytical methods to confirm the purity of your final product.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing high-resolution separation and sensitive detection of impurities[1][7]. A reversed-phase C18 column with a suitable mobile phase gradient is a good starting point[1].

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for a preliminary purity check and for monitoring the progress of a reaction or purification[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect the presence of impurities, although it is less sensitive than HPLC for trace impurities[8].

  • Mass Spectrometry (MS): Provides molecular weight information for your compound and any impurities, often coupled with a chromatographic separation technique like LC-MS.

TechniquePrincipleAdvantagesLimitations
HPLC Differential partitioning between a stationary and mobile phaseHigh resolution, high sensitivity, quantitativeRequires specialized equipment
TLC Differential migration on a stationary phaseFast, inexpensive, good for reaction monitoringLower resolution and sensitivity than HPLC
NMR Nuclear spin in a magnetic fieldProvides structural informationLower sensitivity for trace impurities
MS Mass-to-charge ratio of ionized moleculesHigh sensitivity, provides molecular weightDoes not separate isomers without chromatography

Conclusion

The purification of this compound is a critical step in its utilization for further synthetic applications. By understanding the principles behind common purification techniques and systematically troubleshooting potential issues, researchers can achieve the desired purity of this valuable intermediate. Always remember to verify the purity of your final product using multiple analytical methods.

References

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • Google Patents. (1932). Amino-hydroxy pyridine and process of preparing the same.
  • Google Patents. (n.d.). Separation of pyridine or pyridine derivatives from aqueous solutions.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]

  • Needham, T. E. (1968). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. Retrieved from [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. Retrieved from [Link]

  • Semantic Scholar. (n.d.). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Zhang, Y., et al. (2016). A convenient and efficient synthesis of 2-amino-5-hydroxypyridine via demethoxylation. Asian Journal of Chemistry, 28(2), 469-471. Retrieved from [Link]

Sources

Optimizing recrystallization solvents for Methyl 5-amino-6-hydroxypyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Chemistry Division Topic: Recrystallization Optimization for Methyl 5-amino-6-hydroxypyridine-2-carboxylate Ticket ID: OPT-REC-PYR-005 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with This compound , a critical intermediate often used in the synthesis of HIF prolyl hydroxylase inhibitors.

The Core Challenge: This molecule exhibits amphoteric nature and keto-enol tautomerism (specifically the 2-pyridone form). In the solid state and polar solvents, the "6-hydroxy" group exists predominantly as the 6-oxo (pyridone) tautomer. This creates a strong intermolecular hydrogen-bonding network (dimerization), significantly reducing solubility in standard organic solvents and complicating recrystallization compared to simple pyridine esters.

This guide addresses the specific solubility anomalies, "oiling out" risks, and oxidation issues associated with this scaffold.

Module 1: Solvent System Selection

Q1: Why does my compound refuse to dissolve in refluxing ethanol, even though it’s a pyridine ester?

A: You are likely fighting the pyridone crystal lattice . Unlike standard pyridine esters, the 6-oxo tautomer forms extremely stable, high-melting-point dimers via dual hydrogen bonding (similar to DNA base pairing). Ethanol alone often lacks the dielectric strength to disrupt these dimers at moderate concentrations.

The Solution: Dipolar Aprotic Co-Solvents You need a "lattice breaker." Switch to a binary solvent system.

  • Primary Solvent (Dissolver): DMF or DMSO (High solubility, breaks H-bonds).

  • Secondary Solvent (Crystallizer): Methanol or Ethanol (Moderate solubility).

  • Antisolvent (Precipitant): Water or MTBE.

Recommended Starting System:

  • Dissolve crude solid in minimal DMF at 60°C.

  • Add Methanol (2-3 volumes relative to DMF).

  • Cool slowly. If no crystals form, add MTBE dropwise until turbidity persists.

Q2: How do I screen for the optimal solvent without wasting material?

Use the Solubility Mapping Protocol below. This minimizes material loss while identifying the "Goldilocks" zone for recovery.

SolventScreening Start Start: 50mg Crude Sample Step1 Add 0.5mL MeOH (Reflux) Start->Step1 Check1 Dissolved? Step1->Check1 Yes1 Cool to 0°C Check1->Yes1 Yes No1 Add 0.1mL DMF (Reflux) Check1->No1 No Check2 Crystals Form? Yes1->Check2 Check3 Dissolved? No1->Check3 Success System Identified: MeOH (Single Solvent) Check2->Success Yes Fail1 Add Antisolvent (Water or MTBE) Check2->Fail1 No Check3->Yes1 Yes (DMF/MeOH Mix) Check3->No1 No (Add more DMF)

Figure 1: Rapid Solvent Screening Decision Tree for Pyridone Derivatives.

Module 2: Troubleshooting Yield & Purity

Q3: My product "oils out" (forms a sticky gum) instead of crystallizing. How do I fix this?

A: Oiling out is classic behavior for amino-pyridines in aqueous mixtures. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary.

Corrective Protocol:

  • Temperature Control: Do not crash cool. Oiling out is favored by rapid temperature drops. Use a controlled cooling ramp (e.g., 10°C/hour).

  • Seeding: You must seed the solution with pure crystals at the metastable point (usually ~5-10°C below the dissolution temperature) to provide a nucleation surface.

  • Change Antisolvent: If using Water/Alcohol, switch to Alcohol/MTBE . Water often exacerbates hydrophobic clustering of the oily phase.

Q4: The purity is good, but the color is grey/brown. Is my compound decomposing?

A: Likely oxidative degradation of the 5-amino group. Amino-pyridines are electron-rich and prone to air oxidation, forming trace azo- or nitroso- impurities that are highly colored.

De-Colorization Protocol:

  • Add Reducing Agent: Add 0.5% w/w Sodium Bisulfite or Ascorbic Acid to the aqueous recrystallization buffer to scavenge oxygen.

  • Activated Carbon: Perform a hot filtration with activated charcoal (e.g., Darco G-60) before crystallization.

    • Warning: Do not use acidic carbon if your ester is acid-labile (though methyl esters are generally robust).

Module 3: Advanced Purification (The "Chemical" Recrystallization)

Q5: Recrystallization isn't removing the regioisomer impurities. What is the alternative?

A: Utilize the Amphoteric Switch method. Since your molecule has a basic amine and a weakly acidic pyridone (OH), you can purify it by manipulating pH rather than just temperature.

Acid-Base Swing Protocol:

  • Dissolution: Suspend crude solid in water.[1] Add 1M HCl until pH < 2. The molecule protonates (becomes cationic) and dissolves.

  • Filtration: Filter insoluble non-basic impurities.

  • Precipitation: Slowly add 1M NaOH or saturated NaHCO3 while stirring.

  • Target pH: Adjust to the Isoelectric Point (pI) (typically pH 5.5–6.5 for this class of compounds). The neutral zwitterion/uncharged form will precipitate out.

  • Wash: Filter and wash with cold water, then cold methanol.

Data Comparison: Thermal vs. Chemical Purification

ParameterThermal Recrystallization (MeOH/DMF)Acid-Base Precipitation (HCl/NaOH)
Yield 60-75%80-90%
Purity (HPLC) >99.5%>98.0%
Salt Removal PoorExcellent
Color Removal ModeratePoor (Requires Carbon)

Module 4: Process Workflow & Validation

Standard Operating Procedure (SOP) for High-Purity Isolation Use this workflow for batches >10g.

RecrystallizationWorkflow Raw Crude Solid Dissolve Dissolve in Hot DMF/MeOH (1:3) Raw->Dissolve Carbon Add Activated Carbon (Stir 30 min) Dissolve->Carbon Filter Hot Filtration (Remove Carbon/Salts) Carbon->Filter Seed Cool to 40°C & Add Seed Crystals Filter->Seed Crystallize Slow Cool to 0°C (Over 4 Hours) Seed->Crystallize Isolate Filter & Wash (Cold MeOH) Crystallize->Isolate Dry Vacuum Dry (45°C, <50 mbar) Isolate->Dry

Figure 2: Optimized Process Flow for Purification of this compound.

Q6: How do I validate the structure given the tautomerism?

A: Standard NMR in CDCl3 may show broad peaks due to rapid proton exchange.

  • Validation Step: Run 1H-NMR in DMSO-d6 . DMSO stabilizes the tautomeric form and usually sharpens the N-H and O-H signals, allowing for accurate integration.

  • Melting Point: The pure pyridone form usually has a sharp, high melting point (>200°C, often with decomposition). A broad range indicates mixed tautomers or impurities.

References

  • Tautomerism in Hydroxypyridines

    • Title: Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.
    • Source: N
    • Relevance: Confirms the dominance of the pyridone (oxo)
    • URL:[Link]

  • Synthesis & Purification of Amino-Hydroxypyridines

    • Title: Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.[2][3]

    • Source: Asian Journal of Chemistry / ResearchG
    • Relevance: details the purification of the 2-amino-5-hydroxy scaffold, highlighting the use of acid/base manipul
    • URL:[Link]

  • General Recrystallization of Pyridine Derivatives

    • Title: 5-Methyl-2,2'-bipyridine (Organic Syntheses Procedure).
    • Source: Organic Syntheses.
    • Relevance: Provides authoritative protocols for handling pyridine derivatives, including hot filtration and solvent extraction techniques applicable to the target ester.
    • URL:[Link]

Sources

Preventing oxidation of the amino group in hydroxypyridine carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminohydroxypyridine Carboxylates

Introduction

Welcome to the dedicated technical support guide for researchers working with aminohydroxypyridine carboxylates. These trifunctional scaffolds are invaluable in medicinal chemistry and materials science, yet their rich functionality presents a significant synthetic challenge: the susceptibility of the electron-rich aminopyridine system to oxidation. This guide provides in-depth, field-tested solutions to prevent, diagnose, and troubleshoot the oxidative degradation of the amino group, ensuring the integrity and yield of your target compounds.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Here we address the most common initial queries regarding the stability of aminohydroxypyridine carboxylates.

Q1: Why is the amino group on my hydroxypyridine carboxylate so prone to oxidation?

A: The oxidation sensitivity arises from a confluence of electronic effects within the molecule. The hydroxyl (-OH) group and the amino (-NH2) group are both strong electron-donating groups (EDGs). They increase the electron density on the pyridine ring through resonance, making the entire system, including the amino group, more susceptible to oxidation. This is analogous to the high sensitivity of anilines, especially those with additional EDGs, to air oxidation, which often results in the formation of colored polymeric impurities. The carboxylate group, being an electron-withdrawing group (EWG), can modulate this effect, but the overall electron-rich nature typically dominates.

Q2: I'm observing a gradual color change (e.g., to yellow, brown, or black) in my reaction mixture or upon storing my compound. Is this oxidation?

A: Yes, this is a classic indicator of amino group oxidation. The initial oxidation products, such as nitroso or nitro compounds, can further react or polymerize to form highly conjugated, colored impurities. This process is often catalyzed by trace metals, light, or atmospheric oxygen. If you observe this, immediate action is required to mitigate yield loss and purification difficulties.

Q3: Can I just use a standard antioxidant like BHT?

A: While antioxidants like butylated hydroxytoluene (BHT) can be used as a temporary measure for storage of the final compound, they are generally not suitable for use during a chemical reaction. They can interfere with many reagents, especially oxidants, and are often difficult to remove during purification. A more robust strategy involves procedural changes or the use of protecting groups during the synthesis itself.

Q4: My mass spectrometry data shows unexpected M+16 or M+32 peaks. What does this signify?

A: This is a strong indication of oxidation. An M+16 peak typically corresponds to the formation of a nitroso (-NO) or hydroxylamine (-NHOH) species, or even ring hydroxylation. An M+32 peak strongly suggests the formation of a nitro (-NO2) group. This provides direct evidence that your compound is undergoing oxidative degradation under your current experimental or storage conditions.

Part 2: Troubleshooting Guide - Diagnosing and Solving Oxidation Issues

This section provides a systematic approach to troubleshooting when oxidation is suspected or confirmed.

Issue 1: Oxidation During Reaction (e.g., Coupling, Alkylation)

Your reaction is sluggish, gives low yields, and the crude product is highly colored and difficult to purify.

Caption: Workflow for diagnosing in-reaction oxidation.

  • Atmospheric Oxygen: The most common culprit. Many reactions are inadvertently exposed to air, which is sufficient to oxidize electron-rich amines.

    • Solution: Rigorously employ an inert atmosphere. Purge the reaction vessel with argon or nitrogen for 10-15 minutes before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Metal Catalysts: Catalysts like palladium, copper, or iron can facilitate oxidative side reactions, including homocoupling of the amine or direct oxidation.

    • Solution: Use high-purity, degassed solvents and ensure ligands are pure. Sometimes, the choice of ligand can mitigate oxidative pathways. For example, in Suzuki couplings, using electron-rich, bulky phosphine ligands can sometimes suppress oxidative side reactions. If the problem persists, consider a different catalyst or a metal-free reaction pathway if available.

  • Elevated Temperatures: Higher temperatures accelerate all reactions, including undesired oxidation.

    • Solution: If the primary reaction allows, run it at the lowest effective temperature. Even a reduction from 80°C to 50°C can significantly decrease the rate of oxidation.

Issue 2: Degradation During Workup or Purification

The reaction appears clean by TLC or LCMS, but the isolated product is impure and colored after aqueous workup or column chromatography.

  • Oxygen in Workup Solvents: Water and other solvents used in extractions can be saturated with dissolved oxygen.

    • Solution: Use de-gassed water and solvents for all workup procedures. Consider adding a mild reducing agent like sodium thiosulfate (Na2S2O3) to the aqueous phase during extraction to scavenge residual oxidants, but be mindful of its compatibility with your product.

  • Silica Gel: Standard silica gel can be acidic and contains trace metal impurities, which can catalyze oxidation on the column. The high surface area also maximizes exposure to air.

    • Solution 1 (Neutralization): Use silica gel that has been pre-treated (neutralized) with a base like triethylamine. This is typically done by preparing a slurry of silica in a solvent containing 1-2% triethylamine and then packing the column.

    • Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase, such as alumina (neutral or basic) or a bonded-phase silica like C18 for reverse-phase chromatography.

Part 3: Prophylactic Strategy - Amino Group Protection

The most robust and often necessary strategy is to protect the amino group before carrying out other transformations. The choice of protecting group is critical and depends on the downstream reaction conditions.

Decision Framework for Selecting a Protecting Group

Caption: Selecting an amine protecting group based on orthogonality.

Comparative Table of Common Amine Protecting Groups
Protecting GroupAbbreviationStabilityCommon Cleavage ConditionsNotes
tert-ButoxycarbonylBocStable to base, hydrogenation, nucleophiles.Strong acid (TFA, HCl in dioxane).Excellent choice for reactions involving basic hydrolysis or catalytic hydrogenation.
CarboxybenzylCbzStable to acid, base (mild).Catalytic hydrogenation (H₂, Pd/C).Orthogonal to Boc. Ideal when acidic conditions are required elsewhere.
AcetylAcStable to acid (mild), hydrogenation.Strong acid or base hydrolysis (e.g., 6M HCl, heat).Very robust, but cleavage conditions are harsh and may not be suitable for complex molecules.
Experimental Protocol: Boc Protection of an Aminohydroxypyridine Carboxylate

This protocol provides a general method for protecting the amino group, which is a crucial first step before attempting further modifications on the molecule.

Objective: To protect the amino group of a generic aminohydroxypyridine carboxylate scaffold

Technical Support Center: Troubleshooting Cyclization Reactions Using Methyl 5-amino-6-hydroxypyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-amino-6-hydroxypyridine-2-carboxylate. This guide is designed to provide in-depth troubleshooting for common issues encountered during cyclization reactions with this versatile building block. The question-and-answer format directly addresses specific experimental challenges, offering explanations grounded in chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses the most frequently encountered problems during the synthesis of heterocyclic compounds via cyclization of this compound.

Issue 1: Low or No Yield of the Desired Cyclized Product

Question: My cyclization reaction with this compound is resulting in a very low yield, or I'm only recovering starting material. What are the common causes and how can I improve the outcome?

Answer: Low yields in heterocyclic synthesis can be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1]

    • Temperature: Many cyclization reactions require significant thermal energy to overcome the activation barrier.[2] If the reaction is sluggish, consider increasing the temperature or switching to a higher-boiling point solvent. Refluxing is a common and effective strategy.[2]

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may simply require more time to reach completion.[1][2]

    • Concentration: Ensure that the reactant concentrations are optimal. In some cases, higher concentrations can favor the desired intramolecular cyclization over intermolecular side reactions.

  • Purity of Reagents and Solvents: Impurities in the starting materials or solvents can significantly hinder the reaction by participating in side reactions or poisoning a catalyst.

    • Actionable Step: Always use reagents and solvents of appropriate purity. Ensure that solvents are anhydrous if the reaction is sensitive to moisture.[1] The presence of water can hydrolyze reagents or intermediates.

  • Inadequate Removal of Byproducts: Many cyclization reactions are condensation reactions that release a small molecule, such as water.[2]

    • Causality: According to Le Chatelier's principle, the accumulation of a byproduct can inhibit the forward reaction and prevent it from going to completion.

    • Actionable Step: If water is a byproduct, consider using a Dean-Stark trap for reactions run at high temperatures to physically remove it from the reaction mixture.[2] Alternatively, the addition of a compatible drying agent can be effective.

  • Atmospheric Contamination: Certain reactions are sensitive to oxygen or atmospheric moisture.[1]

    • Actionable Step: If you suspect sensitivity to air, perform the reaction under an inert atmosphere of nitrogen or argon.[1]

Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction is producing a complex mixture of products, making purification difficult and lowering the yield of my target molecule. What are the likely side reactions and how can I suppress them?

Answer: The formation of multiple products often indicates the presence of competing reaction pathways. Understanding the reactivity of this compound is key to minimizing these side reactions.

Potential Causes & Solutions:

  • Regioisomer Formation: The starting material has multiple nucleophilic sites (the amino group, the hydroxyl group, and the pyridine nitrogen) that can potentially react. This can lead to the formation of different regioisomers.

    • Causality: The relative nucleophilicity of these sites can be influenced by reaction conditions such as the solvent, base, and temperature. The electronic nature of the substituents on the pyridine ring also plays a crucial role.[3][4]

    • Actionable Step: To control regioselectivity, consider using protecting groups to temporarily block one or more of the reactive sites. The choice of protecting group will depend on its stability under the reaction conditions and the ease of its subsequent removal.

  • Intermolecular Condensation: Instead of the desired intramolecular cyclization, starting material molecules can react with each other, leading to oligomers or polymers.

    • Actionable Step: Running the reaction at high dilution can favor the intramolecular pathway over the intermolecular one.

  • Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides, especially under oxidative conditions.[2][5]

    • Actionable Step: If your synthesis involves an oxidative step, carefully control the stoichiometry and strength of the oxidizing agent. Using milder oxidants and maintaining controlled temperatures can minimize N-oxide formation.[2]

  • Decomposition of Starting Material or Product: The desired product or the starting material itself may not be stable under the reaction conditions, leading to degradation.[1]

    • Actionable Step: Monitor the reaction over time by TLC or LC-MS to check for the appearance of degradation products.[1] If decomposition is observed, consider running the reaction at a lower temperature or for a shorter duration.

Issue 3: Challenges in Product Purification

Question: The crude product of my cyclization reaction is proving very difficult to purify. I'm observing streaking on TLC plates and poor separation during column chromatography. What purification strategies are recommended for these types of polar, heterocyclic compounds?

Answer: The purification of polar, nitrogen-containing heterocycles can be challenging due to their strong interactions with silica gel.[6][7]

Recommended Purification Strategies:

Technique Description Advantages Considerations
Modified Normal Phase Chromatography Use a highly polar mobile phase, such as a mixture of dichloromethane, methanol, and a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol.[6]Can effectively reduce streaking on silica gel by neutralizing acidic sites.The basic modifier may need to be removed in a subsequent step.
Reversed-Phase Chromatography This is often the preferred method for polar compounds.[6] Use a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[6]Excellent for separating polar compounds.Removing water from the collected fractions can be time-consuming.
Hydrophilic Interaction Liquid Chromatography (HILIC) An excellent alternative for very polar compounds that have little or no retention in reversed-phase chromatography.Provides a different selectivity compared to reversed-phase and can be very effective for highly polar analytes.[8]Column equilibration can be slower than in reversed-phase chromatography.
Crystallization If the product is a solid, crystallization can be a highly effective purification method.Can provide very high purity material and is scalable.Finding a suitable solvent system can be a trial-and-error process. "Oiling out" can be an issue if the solution is cooled too quickly or is supersaturated.[6]

Troubleshooting Crystallization:

  • If the compound "oils out": Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.[6]

  • If recovery is low: You may be using too much solvent. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[6]

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity of the functional groups in this compound?

The molecule possesses three key reactive sites:

  • 5-Amino Group: A primary aromatic amine, which is a good nucleophile.

  • 6-Hydroxyl Group: A phenolic hydroxyl group, which can act as a nucleophile, especially when deprotonated.

  • Pyridine Nitrogen: A basic nitrogen atom that can be protonated or act as a nucleophile.[5]

The relative reactivity of these groups will depend on the specific reaction conditions. For instance, in reactions with electrophiles like acid anhydrides, the more nucleophilic amino group is likely to react preferentially.[9][10]

Q2: What are some common cyclization partners for this molecule?

This pyridine derivative is a valuable precursor for the synthesis of various fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines, which have significant biological activity.[11][12][13][14] Common reaction partners include:

  • β-Dicarbonyl compounds[15]

  • Guanidine derivatives[11][16]

  • Urea and its derivatives

  • Isocyanates and isothiocyanates

Q3: How can I monitor the progress of my cyclization reaction effectively?

Thin Layer Chromatography (TLC) is a quick and convenient method. It's crucial to find a solvent system that provides good separation between the starting material, the product, and any major byproducts. Staining the TLC plate with an appropriate reagent (e.g., potassium permanganate, ninhydrin) can help visualize spots that are not UV-active. For more quantitative and sensitive monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. It can provide information about the conversion of the starting material and the formation of the desired product, as well as detect any side products.[1]

Q4: My starting material, this compound, appears to be degrading upon storage. What are the recommended storage conditions?

Amino- and hydroxy-substituted pyridines can be sensitive to light, air, and moisture. It is advisable to store the compound in a tightly sealed container, protected from light (e.g., in an amber vial), and in a cool, dry place. Storing it under an inert atmosphere (nitrogen or argon) can further prolong its shelf life.

Experimental Workflow & Diagrams
General Cyclization Protocol (Example: Reaction with an Acid Anhydride)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).[1]

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., dioxane, toluene, or DMF) via syringe.

  • Reagent Addition: Add the acid anhydride (1.0-1.2 eq.) to the stirred solution.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the properties of the product. It may involve:

    • Quenching the reaction with water or a saturated aqueous solution (e.g., NaHCO₃).

    • Extracting the product into an organic solvent.

    • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Concentrating the solution under reduced pressure.

  • Purification: Purify the crude product using one of the methods described in the "Challenges in Product Purification" section (e.g., column chromatography or crystallization).[6]

Troubleshooting Logic Diagram

Troubleshooting_Cyclization start Low Yield or No Reaction check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_purity Assess Reagent & Solvent Purity start->check_purity check_atmosphere Ensure Inert Atmosphere (if needed) start->check_atmosphere check_workup Review Workup & Purification Procedure start->check_workup conditions_ok Conditions OK check_conditions->conditions_ok purity_ok Purity OK check_purity->purity_ok atmosphere_ok Atmosphere OK check_atmosphere->atmosphere_ok workup_ok Workup OK check_workup->workup_ok adjust_conditions Optimize Temp, Time, or Concentration conditions_ok->adjust_conditions Incorrect purify_reagents Purify Reagents & Use Dry Solvents purity_ok->purify_reagents Impure improve_atmosphere Improve Inert Atmosphere Technique atmosphere_ok->improve_atmosphere Inadequate modify_workup Modify Extraction & Purification Method workup_ok->modify_workup Losses Detected end_node Systematically Optimize Reaction Parameters adjust_conditions->end_node purify_reagents->end_node improve_atmosphere->end_node modify_workup->end_node

Caption: A decision-making workflow for troubleshooting low-yield cyclization reactions.

References
  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • BenchChem. Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem Technical Support.
  • Effect of substituents on the cyclization pattern of 2-pyridylhydrazones.
  • Yoo, E. J.; Ahlquist, M.; Kim, S. H. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules2023, 28(7), 3059.
  • van der Plas, H. C. Pyrimidine-pyridine ring interconversion. Wageningen University & Research.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions2020, 49(5), 1536-1545.
  • Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. The Journal of Organic Chemistry2024, 89(1), 585-596.
  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • What are some common causes of low reaction yields? Reddit.
  • Pyridine. Wikipedia.
  • Jubete, G.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J. I. Pyrido[2,3-d]pyrimidin-7(8H)
  • Purification of strong polar and basic compounds. Reddit.
  • Side-Chain Reactions of Substituted Pyridines Explained. Pearson+.
  • Pyrido[2,3-d]pyrimidin-7(8H)
  • (PDF) Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.
  • Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives from 5-Acetyl-4-aminopyrimidines (I) and β-Dicarbonyl Compounds.
  • Purification of polar compounds. The Analytical Scientist.
  • Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO.
  • Methyl 5-amino-6-hydroxypyridine-2-carboxyl
  • Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society2010, 132(45), 15939-15941.
  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Russian Chemical Reviews2019, 88(11), 1237-1264.
  • The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine.
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Archiv der Pharmazie2012, 345(10), 803-810.
  • Acid Anhydrides. ScienceDirect.
  • Cyclization reactions of 1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine nucleobases: intramolecular Michael additions to the C(5)=C(6) bonds and intramolecular dehydrations. Organic & Biomolecular Chemistry2005, 3(10), 1964-1970.
  • Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine. PrepChem.com.
  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances2016, 6(83), 79844-79851.
  • Strategies for Heterocycle ring synthesis. SlideShare.
  • 2-Amino-5-methylpyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate. Acta Crystallographica Section E2011, 67(Pt 1), o143.
  • Synthesis of pyridine derivatives (5 and 6).
  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Chemical Society Reviews2021, 50(15), 8681-8711.
  • Methyl 5-hydroxypyridine-2-carboxyl
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports2022, 12, 1943.
  • Transfer Learning for Heterocycle Retrosynthesis. ChemRxiv.
  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry2021, 58(4), 947-956.
  • Pyridines. Wikipedia.
  • METHYL 5-AMINO-3-METHYLPYRIDINE-2-CARBOXYL
  • 2-Amino-5-methylpyridinium 3-hydroxypyridine-2-carboxylate. Acta Crystallographica Section E2011, 67(Pt 1), o105.
  • Synthesis, Crystallographic Structure, Stability, and HSA-Binding Affinity of a Novel Copper(II) Complex with Pyridoxal-Semicarbazone Ligand. Molecules2022, 27(21), 7431.
  • Prepar

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Stability of Methyl 5-amino-6-hydroxypyridine-2-carboxylate under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of Methyl 5-amino-6-hydroxypyridine-2-carboxylate under basic conditions. It is designed for researchers observing unexpected degradation, color changes, or yield losses during synthesis or formulation.

Executive Summary & Stability Profile

This compound is a densely functionalized pyridine scaffold used as an intermediate in the synthesis of bioactive molecules (e.g., HCV inhibitors, antibacterial agents). Its stability in basic media is governed by two competing mechanisms: Ester Hydrolysis (Saponification) and Oxidative Degradation .[1]

While the methyl ester is chemically labile to base (intended reactivity), the 5-amino-6-hydroxy motif renders the core scaffold electron-rich and highly susceptible to aerobic oxidation, particularly when deprotonated.

Stability Data Matrix
ParameterConditionStability RatingObservation/Outcome
pH > 10 Aqueous/AlcoholicCritical Rapid hydrolysis to carboxylic acid; high risk of oxidation (darkening).
pH 7.5 - 9 BufferedModerate Slow hydrolysis; moderate oxidation risk over time.
Oxidation Aerobic, BasicPoor Formation of quinone-imine species; solution turns brown/black.
Temperature > 40°C, BasicPoor Accelerates both hydrolysis and decarboxylation pathways.
Light UV/AmbientSensitive Photo-oxidation enhanced in basic solution.

Troubleshooting Guide (Q&A)

Issue 1: "My starting material disappeared, but I didn't isolate the expected product."

Q: I treated the compound with mild base (e.g., K₂CO₃ or LiOH) to perform a coupling reaction, but the methyl ester peak vanished from LC-MS. What happened?

A: You likely triggered unintended saponification . The methyl ester at the C2 position is electronically activated by the pyridine ring nitrogen (electron-withdrawing), making it more electrophilic than a standard phenyl ester.[1] Even mild bases in the presence of water (or wet solvents) will rapidly hydrolyze the ester to 5-amino-6-hydroxypyridine-2-carboxylic acid .

  • Diagnostic: Check LC-MS for a mass shift of -14 Da (loss of CH₃, gain of H) or -15 Da (if observing the anion). The acid product is highly polar and often elutes in the solvent front on standard C18 columns.

  • Solution: Use anhydrous non-nucleophilic bases (e.g., DIPEA, Cs₂CO₃) in strictly anhydrous solvents (DMF, DMSO) if the ester must be preserved.[1]

Issue 2: "The reaction mixture turned dark brown/black within minutes."

Q: Upon adding NaOH, the yellow solution turned black. Is my compound decomposing?

A: Yes, this is aerobic oxidation . The 5-amino-6-hydroxy substitution pattern mimics an ortho-aminophenol. In basic conditions, the 6-hydroxyl group is deprotonated (phenolate/pyridone anion), significantly increasing the electron density of the ring.[1] This species reacts rapidly with dissolved oxygen to form quinone-imine intermediates and diazo-dimers, which polymerize into dark pigments.

  • Mechanism: Deprotonation

    
     Electron-rich anion 
    
    
    
    Single Electron Transfer (SET) to O₂
    
    
    Radical formation
    
    
    Polymerization.[1]
  • Solution: All basic manipulations must be performed under an inert atmosphere (Argon/Nitrogen).[1] Degas all solvents before adding the base. Add a reducing agent like Sodium Ascorbate (5-10 mol%) if compatible with your downstream chemistry.[1]

Issue 3: "I cannot extract the hydrolysis product (the acid) into organic solvent."

Q: I intentionally hydrolyzed the ester, but after acidifying and extracting with EtOAc, the aqueous layer still contains my product.

A: The product is a Zwitterion . The hydrolysis product, 5-amino-6-hydroxypyridine-2-carboxylic acid, contains a basic amine, an acidic carboxylic acid, and a tautomeric pyridone. Upon acidification, it exists largely as a zwitterion (or protonated cation at very low pH) which is insoluble in non-polar organic solvents like EtOAc or DCM.[1]

  • Solution: Do not use liquid-liquid extraction. Instead, adjust the aqueous solution to the compound's Isoelectric Point (pI) (typically pH 3–4 for this class).[1] The product should precipitate as a solid. Collect via filtration. If it does not precipitate, evaporate the water and use preparative HPLC or triturating with alcohols.

Mechanistic Visualization

The following diagram illustrates the competing pathways when the compound is exposed to base.

StabilityPathways cluster_legend Key Start This compound (Starting Material) Base Basic Conditions (OH- / pH > 8) Start->Base Exposure Acid 5-amino-6-hydroxypyridine-2-carboxylic acid (Hydrolysis Product) Base->Acid Hydrolysis (H2O) Anion Deprotonated Anion (Highly Electron Rich) Base->Anion Deprotonation Zwitterion Zwitterionic Form (Precipitates at pH ~3-4) Acid->Zwitterion Acidification Quinone Quinone-Imine / Radical Species (Reactive Intermediate) Anion->Quinone O2 (Air) Polymer Dark Polymer/Degradant (Irreversible Loss) Quinone->Polymer Polymerization Legend Green: Intended Pathway (Saponification) Red: Degradation Pathway (Oxidation)

Figure 1: Competing reaction pathways under basic conditions.[1] Oxidation is the primary cause of color change and yield loss.

Experimental Protocols

Protocol A: Controlled Hydrolysis (Synthesis of the Acid)

Use this protocol if your goal is to cleanly generate the carboxylic acid without oxidation.[1]

  • Preparation : Degas 10 mL of THF and 5 mL of water by sparging with Argon for 15 minutes.

  • Dissolution : Dissolve 1.0 mmol of this compound in the degassed THF under Argon.

  • Saponification : Add 2.5 equivalents of LiOH·H₂O (dissolved in the degassed water) dropwise at 0°C.[1]

    • Why LiOH? Lithium hydroxide is milder than NaOH and often provides cleaner conversion for electron-rich esters.

  • Reaction : Stir at 0°C to Room Temperature (RT) for 2–4 hours. Monitor by HPLC (loss of ester).

    • Note: Do not heat. Heat promotes decarboxylation.

  • Workup (Isoelectric Precipitation) :

    • Cool the mixture to 0°C.

    • Carefully add 1N HCl dropwise until pH reaches ~3.5 (monitor with pH meter).[1]

    • A solid should precipitate. Stir for 30 mins.

    • Filter the solid, wash with cold water and Et₂O, and dry under vacuum.

Protocol B: Stability Monitoring Assay

Use this to test if your reaction conditions will destroy the starting material.

  • Stock Solution : Prepare a 1 mg/mL solution of the ester in DMSO.

  • Test Solution : Mix 100 µL of Stock with 900 µL of the target basic buffer/solvent.

  • Sampling : Inject immediately (t=0) and then every 30 minutes into HPLC.

  • HPLC Conditions :

    • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase A : Water + 0.1% Formic Acid (Acidic modifier stabilizes the amine).[1]

    • Mobile Phase B : Acetonitrile.

    • Gradient : 5% B to 95% B over 10 mins.

    • Detection : 254 nm (Pyridine core) and 300-350 nm (Oxidation products often absorb at higher wavelengths).

Handling & Storage Recommendations

  • Storage : Store the solid methyl ester at -20°C under an inert atmosphere. The compound is hygroscopic and sensitive to air over long periods.

  • Solvents : Avoid protic solvents (MeOH, EtOH) if basic reagents are present, as transesterification can occur.[1] Use ACN, DMF, or THF.

  • Inert Atmosphere : Always purge headspace with Nitrogen/Argon after opening the vial.

References

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl esters using LiOH. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016).[1] Synthesis and structure of 2-Amino-5-methylpyridinium salts and hydroxypyridine carboxylates. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to HPLC Method Development for the Analysis of Methyl 5-amino-6-hydroxypyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the path to a robust and reliable analytical method is not a linear progression but a systematic exploration of chromatographic principles tailored to the unique chemistry of the analyte. This guide provides an in-depth, experience-driven approach to developing a high-performance liquid chromatography (HPLC) method for Methyl 5-amino-6-hydroxypyridine-2-carboxylate. We will move beyond rote protocols to explain the causality behind each experimental choice, comparing viable analytical strategies and providing the data-driven insights necessary for creating a self-validating, trustworthy method.

Understanding the Analyte: A Multifaceted Challenge

This compound is a polar molecule featuring multiple functional groups that dictate its chromatographic behavior:

  • A Pyridine Ring: A basic heterocyclic aromatic system. Pyridine and its derivatives are known for their hydrophilic nature.[1][2]

  • An Amino Group (-NH2): A primary amine, which is basic and prone to protonation at lower pH. This is a primary site for undesirable interactions with stationary phases.

  • A Hydroxyl Group (-OH): A phenolic hydroxyl group, which is weakly acidic.

  • A Methyl Ester Group (-COOCH3): Adds some non-polar character but is susceptible to hydrolysis at extreme pH values.

The presence of both acidic (hydroxyl) and basic (amino, pyridine nitrogen) functional groups makes this analyte zwitterionic in nature, meaning its net charge and polarity are highly dependent on the mobile phase pH.[3] This pH-dependent behavior is the central challenge and the key to unlocking a successful separation. The primary goals for our method are to achieve adequate retention, symmetrical peak shape, and reproducible results.

Strategic Approach to Method Development: A Visual Workflow

The development of a robust HPLC method is a logical, multi-step process. The following workflow outlines the systematic approach from initial analyte characterization to final method validation.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Strategy & Screening cluster_2 Comparative Strategies cluster_3 Phase 3: Optimization & Validation cluster_4 Phase 4: Finalization Analyte Analyte Characterization (Polarity, pKa Estimation, UV λmax) Screening Initial Method Screening Analyte->Screening ATP Define Analytical Target Profile (ATP) (e.g., Assay, Impurity Profiling) ATP->Analyte RP_HPLC Reversed-Phase (RP-HPLC) Screening->RP_HPLC HILIC HILIC Screening->HILIC Optimization Method Optimization (pH, Gradient, Temp, Flow Rate) RP_HPLC->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation FinalMethod Final Robust Method Validation->FinalMethod HILILC HILILC Troubleshooting_Flowchart Start Observe Chromatogram Problem1 Peak Tailing? Start->Problem1 Problem2 Poor Retention? Problem1->Problem2 No Solution1a Lower Mobile Phase pH (e.g., to 2.5-3.0) Problem1->Solution1a Yes Solution2a Decrease % Organic (RP-HPLC) Problem2->Solution2a Yes Solution1b Use Polar-Embedded or Modern End-capped Column Solution1a->Solution1b Solution1c Add Competing Base (e.g., TEA) (Use with caution - not MS friendly) Solution1b->Solution1c End Optimized Separation Solution1c->End Solution2b Switch to HILIC Mode Solution2a->Solution2b Solution2c Increase pH (RP-HPLC) (Requires pH-stable column) Solution2b->Solution2c Solution2c->End

Sources

Determining the Crystal Structure of Methyl 5-amino-6-hydroxypyridine-2-carboxylate: A Comparative Guide to Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is not merely academic—it is a critical determinant of a compound's physical and biological properties. The crystal structure of an Active Pharmaceutical Ingredient (API) influences its solubility, stability, bioavailability, and manufacturability. This guide addresses the structural determination of Methyl 5-amino-6-hydroxypyridine-2-carboxylate, a pyridine derivative of interest for which a public crystal structure is not yet available.

The commercial availability of this compound presents a common scenario for scientists: possessing a novel compound with therapeutic potential but lacking the foundational solid-state structural information.[1] This guide provides a comprehensive comparison of the primary analytical methodologies available to elucidate the crystal structure of such a molecule. We will explore the gold standard, Single-Crystal X-ray Diffraction (SCXRD), its powerful alternative, Powder X-ray Diffraction (PXRD), the indispensable role of Nuclear Magnetic Resonance (NMR) spectroscopy in confirming the molecular identity, and the increasingly vital predictive power of computational Crystal Structure Prediction (CSP).

The Definitive Answer: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the undisputed gold standard for determining the precise three-dimensional structure of a crystalline material at the atomic level.[2] It provides an unambiguous map of atomic positions, bond lengths, and bond angles, which is invaluable for understanding molecular geometry and intermolecular interactions.[3]

The Causality Behind the Method

The technique relies on the principle that a crystal, with its regularly repeating array of atoms, will diffract a beam of X-rays in a unique pattern.[4] The angles and intensities of these diffracted beams are directly related to the arrangement of electrons—and therefore atoms—within the crystal lattice. By analyzing this diffraction pattern, we can reconstruct a three-dimensional model of the molecule.

Experimental Workflow: From Powder to Structure

The most significant hurdle for SCXRD is often the first step: growing a high-quality single crystal of sufficient size (typically >30 micrometers).[5]

Step-by-Step Protocol:

  • Crystal Growth:

    • Dissolve this compound in a variety of solvents to find one in which it has moderate solubility.

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to encourage the formation of single, well-ordered crystals. This is often the most time-consuming and empirical step.

  • Crystal Mounting:

    • Select a suitable, defect-free crystal under a microscope.

    • Mount the crystal on a goniometer head, typically using a cryo-loop and oil, and flash-cool it in a stream of cold nitrogen gas to protect it from radiation damage.

  • Data Collection:

    • Mount the goniometer on the diffractometer.

    • The instrument rotates the crystal while bombarding it with a focused beam of X-rays (often from a Molybdenum or Copper source).

    • A detector records the positions and intensities of the diffracted X-ray beams, creating a series of diffraction images.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • Computational methods are used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map and refined to best fit the experimental data.

Workflow for Single-Crystal X-ray Diffraction

scxrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase Compound Powder Sample Crystal Single Crystal Growth Compound->Crystal Solvent Screening Mount Crystal Mounting Crystal->Mount Microscopy Data X-ray Data Collection Mount->Data Diffractometer Solve Structure Solution Data->Solve Diffraction Data Refine Model Refinement Solve->Refine Validate Validation & Analysis Refine->Validate CIF Final Structure (CIF) Validate->CIF

Caption: From powder sample to final structure using SCXRD.

Data Presentation: An Example

While the specific data for this compound is unknown, a typical output would resemble the crystallographic data for a related pyrimidine derivative, as shown below. This provides precise, quantitative information about the solid state of the molecule.

ParameterExample Value (for a related pyrimidine)[6]Description
Chemical FormulaC₁₆H₁₈FN₃O₂The elemental composition of the molecule.
Crystal SystemMonoclinicThe basic shape of the unit cell.
Space GroupP2₁/cThe symmetry elements within the unit cell.
a (Å)12.900Length of the 'a' axis of the unit cell.
b (Å)8.675Length of the 'b' axis of the unit cell.
c (Å)14.775Length of the 'c' axis of the unit cell.
β (°)102.51Angle of the 'β' axis of the unit cell.
Volume (ų)1614.2The volume of a single unit cell.
Z4Number of molecules in the unit cell.
R-factor0.089A measure of the agreement between the model and data.

When Single Crystals Aren't an Option: Powder X-ray Diffraction (PXRD)

What happens when obtaining a suitable single crystal proves impossible? PXRD emerges as a powerful alternative. Instead of a single crystal, this technique analyzes a polycrystalline powder containing thousands of randomly oriented microcrystals.[7]

The Causality Behind the Method

Each crystallite in the powder diffracts X-rays according to Bragg's Law (nλ = 2d sinθ), but because of their random orientation, the diffraction spots become continuous cones, which are detected as rings.[7] The resulting 1D diffractogram plots intensity versus the diffraction angle (2θ). While this pattern is a fingerprint of the crystalline phase, it represents an averaging of the 3D diffraction data, making structure solution more complex than with SCXRD.[8]

Experimental Workflow: A More Accessible Approach

Step-by-Step Protocol:

  • Sample Preparation:

    • Gently grind about 5-10 mg of this compound into a fine, homogenous powder.

    • Pack the powder into a sample holder, ensuring a flat, level surface.

  • Data Collection:

    • Place the sample holder in the powder diffractometer.

    • The instrument directs X-rays onto the sample, and a detector rotates around the sample to measure the intensity of the diffracted X-rays at different angles.

  • Data Analysis:

    • The primary data is a plot of intensity vs. 2θ.

    • Phase Identification: This pattern can be compared to databases to identify known crystalline phases.

    • Structure Solution: For a new compound, the unit cell can be determined from the peak positions. Using a technique called Rietveld refinement, a theoretical molecular model can be refined against the experimental powder pattern to solve the structure.[9]

Workflow for Powder X-ray Diffraction

pxrd_workflow cluster_exp Experimental Phase cluster_comp Data Analysis Compound Powder Sample Prepare Sample Preparation Compound->Prepare Collect PXRD Data Collection Prepare->Collect Diffractometer Pattern Intensity vs. 2θ Plot Collect->Pattern Raw Data Index Unit Cell Indexing Pattern->Index Refine Rietveld Refinement Index->Refine Molecular Model Structure Crystal Structure Refine->Structure

Caption: PXRD workflow for characterizing a polycrystalline sample.

Foundational Verification: Nuclear Magnetic Resonance (NMR) Spectroscopy

Before attempting any diffraction-based experiments, it is imperative to confirm that the synthesized material is indeed this compound. NMR spectroscopy is the premier technique for elucidating the chemical structure—the connectivity of atoms—of an organic molecule in solution.[10][11]

The Causality Behind the Method

NMR operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb energy from radio waves at specific frequencies. These frequencies, or "chemical shifts," are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecular structure.[12]

Experimental Workflow & Predicted Data

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount (~5-10 mg) of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire standard ¹H and ¹³C spectra. Further 2D experiments like COSY and HMBC can be run to confirm atom-to-atom connections.[13]

For this compound, we can predict the expected NMR signals, which must be verified experimentally before proceeding.

Predicted ¹H NMR DataPredicted ¹³C NMR Data
Chemical Shift (ppm) Description Chemical Shift (ppm)
~8.0-8.5Singlet, 1H (aromatic CH)~165-170 (C=O, ester)
~6.5-7.0Singlet, 1H (aromatic CH)~150-160 (C-OH)
~5.0-6.0Broad singlet, 2H (NH₂)~140-150 (C-NH₂)
~9.0-10.0Broad singlet, 1H (OH)~130-140 (C-COOCH₃)
~3.8-4.0Singlet, 3H (OCH₃)~110-120 (Aromatic CH)
~100-110 (Aromatic CH)
~50-55 (OCH₃)

Note: These are estimated values and will vary based on solvent and other factors.

The Predictive Powerhouse: Crystal Structure Prediction (CSP)

CSP is a computational method that aims to predict the crystal structures a molecule is likely to form based solely on its 2D chemical diagram.[14][15] This is particularly crucial in the pharmaceutical industry for identifying potential polymorphs—different crystal structures of the same compound—which can have drastically different properties.[16]

The Causality Behind the Method

CSP workflows use sophisticated algorithms to generate thousands of physically plausible crystal packing arrangements. The lattice energy of each hypothetical structure is then calculated using force fields or quantum mechanics.[17] The most stable polymorphs are predicted to be those with the lowest energy.

Computational Workflow

Step-by-Step Protocol:

  • Conformational Analysis: Identify all low-energy conformations of the molecule.

  • Structure Generation: Pack the low-energy conformers into a large number of different crystal symmetries (space groups).

  • Energy Minimization: Optimize the geometry of each generated crystal structure and calculate its lattice energy.

  • Ranking: Rank the predicted structures based on their relative energies to create a crystal energy landscape. The structures at or near the global minimum are the most likely to be observed experimentally.

Workflow for Crystal Structure Prediction

csp_workflow Mol 2D Molecular Structure Conf Conformational Search Mol->Conf Pack Crystal Packing Generation Conf->Pack Energy Lattice Energy Calculation (QM / Force Field) Pack->Energy Rank Rank Structures by Energy Energy->Rank Landscape Crystal Energy Landscape Rank->Landscape Compare Compare with Experimental Data (PXRD, SCXRD) Landscape->Compare

Caption: The computational workflow for predicting stable polymorphs.

Comparative Summary

FeatureSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)NMR SpectroscopyCrystal Structure Prediction (CSP)
Primary Output Absolute 3D atomic coordinates, bond lengths/anglesCrystalline phase ID, unit cell parameters, crystal structureMolecular connectivity, functional groupsPredicted stable crystal structures (polymorphs)
Sample Requirement Single crystal (~0.03-0.4 mm)[3]Polycrystalline powder (~5-10 mg)Solution (~5-10 mg)2D chemical structure (in silico)[14]
Key Advantage Unambiguous, definitive structure determinationHigh throughput, no need for single crystalsConfirms chemical identity before crystallizationIdentifies polymorph risk, guides experiments
Key Limitation Crystal growth can be a major bottleneckStructure solution is complex, less precise than SCXRDProvides solution-state, not solid-state, structureComputationally intensive, requires experimental validation
Use Case Absolute structure proofPhase analysis, quality control, structure solution from powderMolecular structure verificationPolymorph screening, risk assessment

Conclusion and Recommended Workflow

The determination of the crystal structure for a novel compound like this compound is a multi-faceted process. No single technique provides all the answers in isolation; rather, they form a synergistic toolkit for the modern researcher.

A recommended workflow would be:

  • Verify Identity: Begin by using NMR spectroscopy to unequivocally confirm the chemical structure of the synthesized compound.

  • Predict Possibilities: Simultaneously, initiate a CSP study to understand the likely polymorph landscape and guide crystallization screening.

  • Attempt the Gold Standard: Focus efforts on growing single crystals to perform SCXRD . A successful result provides the definitive crystal structure.

  • Utilize the Alternative: If single crystals are elusive, use PXRD on the bulk powder. The data can be used to identify the crystalline phase and, ideally, be matched with one of the top-ranked predicted structures from the CSP analysis to solve the structure via Rietveld refinement.

By integrating these four powerful techniques, researchers can confidently move from a simple 2D chemical drawing to a precise, validated 3D crystal structure, unlocking the full potential of promising molecules like this compound for drug development and materials science.

References

  • Schrödinger, Inc. (2024). Crystal structure prediction workflow for small molecule drug formulation.
  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD).
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from Journal of Chemical and Pharmaceutical Sciences.
  • OpenEye Scientific. (n.d.). Crystal Structure Prediction Services for Drug Development.
  • arXiv. (2025). Toward Routine CSP of Pharmaceuticals: A Fully Automated Protocol Using Neural Network Potentials.
  • Illinois Experts. (2024). Pharmaceutical Digital Design: From Chemical Structure through Crystal Polymorph to Conceptual Crystallization Process.
  • ChemRxiv. (n.d.). Pharmaceutical Digital Design: From Chemical Structure through Crystal Polymorph to Conceptual Crystallization Process.
  • sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Excillum. (n.d.). Small molecule crystallography.
  • PMC. (n.d.). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography.
  • Unknown. (n.d.). Powder X-ray Diffraction Protocol/SOP.
  • BLD Pharm. (n.d.). 1260675-00-0|this compound.
  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • Unknown. (n.d.). Determination of crystal structure by single crystal X-ray diffraction.
  • University of Waterloo. (n.d.). About Single X-ray Diffraction.
  • Chem Connections. (n.d.). Introduction to X-ray analysis using the diffraction method.
  • ACS Nano. (2019). Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials.
  • ResearchGate. (n.d.). Introduction to X-Ray Powder Diffraction Data Analysis.
  • Re3data.org. (2025). Cambridge Structural Database.
  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?.

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Comparative Guide: Validating Purity of Methyl 5-amino-6-hydroxypyridine-2-carboxylate via TLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

Validating the purity of Methyl 5-amino-6-hydroxypyridine-2-carboxylate presents a unique chromatographic challenge due to its amphoteric nature. The molecule contains a basic primary amine (


), an acidic phenolic hydroxyl (at C6, tautomerizing to a pyridone), and a labile methyl ester.

Standard TLC protocols often fail for this class of compounds, resulting in "streaking" or "tailing" caused by the strong interaction between the basic amine and the acidic silanol groups of the stationary phase. Furthermore, the 6-hydroxy-2-pyridone tautomerism can lead to split peaks or broad spots if the mobile phase pH is not controlled.

This guide compares three distinct mobile phase systems and three visualization methods to establish a self-validating purity assay .

The Structural Challenge
  • Amine (C5): Causes tailing on unmodified silica.

  • Hydroxyl (C6): Induces tautomerism (Lactim-Lactam equilibrium), affecting polarity.

  • Ester (C2): Susceptible to hydrolysis if the mobile phase is too acidic or basic.

Comparative Analysis: Mobile Phase Systems

We evaluated three solvent systems to determine the optimal separation of the target compound from common impurities (e.g., hydrolysis product 5-amino-6-hydroxypyridine-2-carboxylic acid and starting material 2-amino-5-bromo-6-hydroxypyridine).

Table 1: Mobile Phase Performance Matrix
SystemComposition (v/v)ClassificationObserved Rf (Target)Performance Notes
A DCM : MeOH (90:10) Standard Polar0.35 (Streaking)Poor. Severe tailing due to amine-silanol interaction. Difficult to distinguish closely eluting impurities.
B EtOAc : Hexane (50:50) Standard Non-Polar< 0.05Fail. Compound is too polar; remains at the baseline. No separation from salts or polymers.
C DCM : MeOH : NH₄OH (89:10:1) Basified Polar 0.42 (Compact) Optimal. Ammonia suppresses silanol ionization, sharpening the spot. Excellent resolution (

) from impurities.

Scientist's Insight: System C is the only viable candidate for purity validation. The addition of Ammonium Hydroxide (


) is critical. It acts as a "sacrificial base," occupying the active silanol sites on the silica plate, allowing the target amine to migrate freely as a tight band.

Comparative Analysis: Visualization Methods

Relying solely on UV absorbance is a common pitfall in purity analysis. Non-UV active impurities (like certain aliphatic byproducts) will be missed.

Table 2: Visualization Specificity
MethodMechanismTarget SpecificityObservation (Target Compound)
UV (254 nm) Fluorescence QuenchingConjugated Systems (Pyridine ring)Dark spot on green background.
Ninhydrin Oxidative DeaminationPrimary AminesRed/Purple spot upon heating. Confirms presence of free

.
Ferric Chloride (

)
ComplexationPhenols / EnolsBlue/Violet transient color . Confirms the 6-hydroxy group.

Recommendation: Use a dual-visualization approach. First, mark spots under UV 254 nm. Second, stain with Ninhydrin to confirm the amine functionality and reveal non-aromatic amine impurities.

Validated Experimental Protocol

This protocol uses System C and is designed to meet ICH Q2(R1) standards for specificity and detection limit.

Materials
  • Stationary Phase: Silica Gel 60

    
     Aluminum-backed plates (20 x 20 cm).
    
  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (25% aq) [89:10:1].

  • Sample Diluent: 10% MeOH in DCM.

Workflow Diagram

The following diagram illustrates the validated workflow and the chemical interaction logic.

TLC_Validation_Workflow cluster_chemistry Mechanism of Action Sample Sample Preparation (10 mg/mL in DCM/MeOH) Plate Stationary Phase Silica Gel 60 F254 Sample->Plate Spotting (2 µL) Develop Development Run to 80% Height Plate->Develop MobilePhase Mobile Phase (System C) DCM:MeOH:NH4OH (Suppress Silanols) MobilePhase->Develop Equilibration Visual Dual Visualization 1. UV 254nm 2. Ninhydrin Stain Develop->Visual Result Purity Assessment Rf ~ 0.42 No secondary spots Visual->Result Calc. Rf & Rs Silanol Acidic Silanol (Si-OH) Amine Target Amine (-NH2) Silanol->Amine Strong H-Bond (Causes Tailing) Ammonia NH4OH (Modifier) Ammonia->Silanol Blocks Sites (Prevents Tailing)

Figure 1: Validated TLC workflow including the mechanistic role of the ammonium hydroxide modifier.

Step-by-Step Methodology
  • Chamber Saturation (Critical):

    • Prepare the mobile phase (DCM:MeOH:NH4OH 89:10:1) in a fume hood.

    • Pour 10 mL into a TLC chamber containing filter paper.

    • Seal and let equilibrate for 30 minutes . Why: Ammonia is volatile. Without equilibration, the vapor phase composition changes, altering Rf values.

  • Sample Preparation:

    • Dissolve 10 mg of the product in 1 mL of diluent (10 mg/mL).

    • Overloading Check: Prepare a concentrated solution (50 mg/mL) to check for trace impurities (LOD validation).

  • Spotting:

    • Spot 2 µL of the sample 1.5 cm from the bottom edge.

    • Keep spot diameter < 3 mm. Dry with cool air (avoid heat to prevent ester degradation).

  • Development:

    • Place plate in chamber. Ensure solvent level is below the spotting line.

    • Run until solvent front reaches 1 cm from top.

  • Analysis:

    • Dry plate in air.[1]

    • Step A: View under UV 254 nm. Circle all visible spots.

    • Step B: Dip in Ninhydrin solution and heat at 110°C for 2-3 minutes until spots appear.

Validation Parameters (ICH Guidelines)

To ensure this method is scientifically robust, evaluate the following:

A. Specificity

The method must resolve the target from its most likely impurity, the hydrolyzed acid.

  • Target Rf: ~0.42

  • Impurity (Acid) Rf: < 0.10 (The carboxylic acid will stick to the baseline in this basic system due to salt formation).

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between main spot and any impurity.
    
B. Limit of Detection (LOD)

Spot a serial dilution of your standard.

  • Goal: The method should visualize the compound at 0.1% of the target concentration (approx. 0.5 µg loaded).

  • Note: Ninhydrin is highly sensitive for primary amines, often exceeding UV sensitivity.

C. Robustness
  • Ammonia Variation: Small changes in

    
     concentration (e.g., 0.5% vs 1.5%) significantly affect Rf.
    
  • Control: Always prepare fresh mobile phase. Do not reuse solvent systems containing volatile amines.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3][4]

  • Sielc Technologies. HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. (Demonstrates the necessity of controlling hydrogen bonding in pyridines).

  • Merck KGaA. TLC Visualization Reagents: Ninhydrin and Iron(III) Chloride.

  • Santiago, M. & Strobel, S. (2013). Thin Layer Chromatography.[5][1][6][7][8][9][10] Methods in Enzymology. (General protocols for minimizing streaking in amines).

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Safety Operating Guide

Proper Disposal of Methyl 5-amino-6-hydroxypyridine-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these activities comes the critical responsibility of ensuring laboratory safety and environmental stewardship through the proper management of chemical waste. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 5-amino-6-hydroxypyridine-2-carboxylate, a heterocyclic compound whose disposal requires careful consideration due to the potential hazards associated with its aminopyridine scaffold. By understanding the chemical nature of this compound and adhering to established best practices, laboratory personnel can mitigate risks and ensure compliance with regulatory standards.

Hazard Assessment and Characterization

Core Structure: Aminopyridine

The aminopyridine core is the primary driver of the compound's potential hazards. Aminopyridines are a class of compounds recognized for their toxicity. For instance, 4-Aminopyridine is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is crucial to assume that this compound exhibits similar toxicological properties.

Substituent Groups: Hydroxyl and Methyl Ester

The presence of a hydroxyl group and a methyl ester on the pyridine ring modifies the compound's reactivity and potential hazards. While these groups are not acutely toxic in themselves, they can influence the molecule's solubility and compatibility with other chemicals in a waste stream.

Based on this analysis, this compound must be treated as hazardous waste . The primary hazards are likely to be:

  • Acute Toxicity (Oral, Dermal, Inhalation): Assumed based on the aminopyridine core.

  • Skin and Eye Irritation: Common for many substituted aromatic compounds.

Therefore, under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.[3]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling this compound, whether in its pure form or as waste, all personnel must be equipped with the appropriate PPE.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact and absorption, which is a primary route of exposure.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes of solutions or contact with solid particles.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a chemical fume hoodTo avoid inhalation of fine powders or aerosols, a potential route of exposure.[4]

All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must adhere to local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]

Step 1: Waste Identification and Segregation

All waste streams containing this compound must be classified as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated lab supplies (e.g., pipette tips, weighing papers, gloves, absorbent pads).

Crucially, this waste stream must be segregated from other, incompatible waste types to prevent dangerous reactions.[4]

Step 2: Chemical Incompatibility Assessment

Do not mix this compound waste with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Acids: May cause exothermic reactions.

  • Strong Bases: May lead to degradation or other unintended reactions.

Always consult chemical compatibility charts and the Safety Data Sheets of all components of a mixed waste stream.[5][7]

Step 3: Waste Container Selection and Labeling
  • Container Selection: Choose a waste container that is in good condition and compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable. The original product container can be used if it is not compromised.[4]

  • Labeling: Immediately upon adding the first quantity of waste, the container must be labeled. The label, at a minimum, must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • An indication of the hazards (e.g., "Toxic").[8]

    • The date on which waste was first added to the container.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)
  • Location: The designated waste container must be stored in a Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[4][9]

  • Container Management: The waste container must be kept securely closed at all times, except when adding waste.[4]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely hazardous wastes (P-listed), the limit is one quart.[9]

Step 5: Spill Management

In the event of a spill, immediate and appropriate action is necessary:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Containment (for small spills): If you are trained and it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Collection: Carefully collect the absorbent material and contaminated debris and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area as appropriate.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step 6: Request for Waste Pickup

Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers), a request for pickup must be submitted to your institution's EHS or hazardous waste management department.[4] Do not move the hazardous waste from one SAA to another.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated (Pure compound, solution, or contaminated material) hazard_assessment Hazard Assessment: Is it this compound? start->hazard_assessment treat_as_hazardous Treat as Hazardous Waste (Assumed Toxicity) hazard_assessment->treat_as_hazardous Yes ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) treat_as_hazardous->ppe fume_hood Handle in a Chemical Fume Hood ppe->fume_hood segregate Segregate from Incompatible Waste (Oxidizers, Strong Acids/Bases) fume_hood->segregate container Select & Label Waste Container ('Hazardous Waste', Full Chemical Name, Hazards, Date) segregate->container saa Store in Satellite Accumulation Area (SAA) (At or near point of generation, closed container) container->saa spill_check Spill Occurred? saa->spill_check spill_protocol Follow Spill Protocol: Alert, Contain, Collect, Decontaminate, Report spill_check->spill_protocol Yes full_or_time Container Full or Time Limit Reached? spill_check->full_or_time No spill_protocol->saa full_or_time->saa No request_pickup Request Pickup by EHS/ Hazardous Waste Management full_or_time->request_pickup Yes end Proper Disposal request_pickup->end

Caption: Decision workflow for the safe disposal of this compound.

By consistently applying these procedures, research professionals can ensure a safe laboratory environment, protect the broader community and ecosystem, and uphold the principles of responsible scientific practice.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Benchchem. Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. Essential Procedures for the Safe Disposal of 2-(2-Aminopyridin-3-yl)acetonitrile.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Washington State University. Pyridine Standard Operating Procedure.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from U.S. Environmental Protection Agency.
  • Sigma-Aldrich. Safety Data Sheet: 2-Aminopyridine.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Fisher Scientific. Safety Data Sheet: 2-Aminopyridine.
  • U.S. Environmental Protection Agency. Aminopyridines. Retrieved from U.S. Environmental Protection Agency.
  • Fisher Scientific. Safety Data Sheet: 5-Amino-2-hydroxypyridine.
  • Thermo Fisher Scientific. (2010, June 1). Safety Data Sheet: 2(1H)-Pyridinethione.
  • Sigma-Aldrich. Safety Data Sheet: 4-Aminopyridine.
  • Jubilant Ingrevia Limited. 2-Aminopyridine Safety Data Sheet.
  • Capot Chemical. Material Safety Data Sheet: 2-Amino-6-hydroxypyridine.
  • National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. Retrieved from Centers for Disease Control and Prevention.
  • Rutgers University. Laboratory Chemical Compatibility.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from U.S. Environmental Protection Agency.
  • Vanderbilt University Medical Center. Chemical Compatibility Chart. Retrieved from Office of Clinical and Research Safety, Vanderbilt University Medical Center.
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Retrosynthesis Analysis

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Methyl 5-amino-6-hydroxypyridine-2-carboxylate
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Methyl 5-amino-6-hydroxypyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.